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Foundational

1H and 13C NMR spectra analysis of cyclooct-4-en-1-ol

An In-Depth Technical Guide to the NMR Spectral Analysis and Bioorthogonal Applications of Cyclooct-4-en-1-ol Executive Summary As a Senior Application Scientist, I approach the nuclear magnetic resonance (NMR) analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectral Analysis and Bioorthogonal Applications of Cyclooct-4-en-1-ol

Executive Summary

As a Senior Application Scientist, I approach the nuclear magnetic resonance (NMR) analysis of cyclooct-4-en-1-ol not merely as a routine structural verification, but as a critical quality control gateway. Cyclooct-4-en-1-ol exists in two primary isomeric forms: the thermodynamically stable cis-isomer (Z) and the highly strained, kinetically trapped trans-isomer (E), commonly referred to as TCO-OH. The trans-isomer has revolutionized drug development and radiochemistry due to its exceptional reactivity in Inverse Electron-Demand Diels-Alder (IEDDA) click chemistry[1][2].

This whitepaper provides a comprehensive, causality-driven breakdown of the 1 H and 13 C NMR spectra of cyclooct-4-en-1-ol, detailing the experimental protocols required to synthesize, isolate, and validate this critical molecule for downstream pharmaceutical applications.

Structural Dynamics and Isomeric Causality

The eight-membered ring of cyclooct-4-en-1-ol presents a fascinating case of conformational flexibility constrained by a degree of ring strain. In its standard (Z)-configuration, the molecule adopts a relatively relaxed boat-chair conformation. However, when photoisomerized to the (E)-configuration, the molecule is forced into a highly strained geometry (ring strain energy 16.7 kcal/mol).

The Causality of Reactivity: This immense strain raises the energy of the highest occupied molecular orbital (HOMO) of the alkene. Consequently, the E-isomer (TCO-OH) becomes a privileged dienophile, reacting with electron-deficient tetrazines at rates exceeding 106 M −1 s −1 [3]. Accurate NMR analysis is therefore paramount to ensure isomeric purity, as the presence of the unreactive Z-isomer will drastically reduce the yield of downstream bioconjugation or radiolabeling processes[1].

1 H NMR Spectral Analysis

The 1 H NMR spectrum of (Z)-cyclooct-4-en-1-ol is characterized by complex multiplet splitting. Because the ring lacks a plane of symmetry (due to the C1 hydroxyl group), the methylene protons are diastereotopic. Each proton experiences a unique magnetic environment and distinct dihedral angles with its neighbors, preventing simple first-order n+1 splitting.

Causality of Chemical Shifts and Splitting:

  • Carbinol Proton (H1): The electronegative oxygen atom deshields the H1 proton, shifting it downfield to 3.81 ppm. It appears as a complex dddd (doublet of doublet of doublet of doublets) because it couples unequally with the four adjacent diastereotopic protons on C2 and C8[3].

  • Olefinic Protons (H4, H5): These appear at 5.59 and 5.69 ppm. The restricted geometry of the ring dictates specific 3J coupling constants (typically 7–10 Hz for cis-alkenes in medium rings), resulting in distinct ddd and dt patterns[3].

Table 1: 1 H NMR Data for (Z)-Cyclooct-4-en-1-ol (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationStructural Assignment
5.69ddd10.6, 8.3, 7.11HOlefinic (H4 or H5)
5.59dt10.4, 7.91HOlefinic (H5 or H4)
3.81dddd9.4, 8.3, 4.4, 1.11HCarbinol (H1)
2.35 – 2.23m-1HAliphatic ring CH 2​
2.19 – 2.05m-3HAliphatic ring CH 2​
1.98 – 1.80m-2HAliphatic ring CH 2​
1.76 – 1.45m-5HAliphatic ring CH 2​
(Data grounded in continuous flow synthesis literature[3])

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides a clear map of the carbon skeleton. Because cyclooct-4-en-1-ol is asymmetric, all eight carbons are magnetically inequivalent and resolve into eight distinct signals.

Causality of Carbon Environments:

  • Olefinic Carbons (C4, C5): The sp2 hybridized carbons are heavily deshielded by the π -electron cloud, appearing in the characteristic alkene region (~130 ppm).

  • Carbinol Carbon (C1): The inductive electron-withdrawing effect of the hydroxyl group deshields C1, placing it at ~72 ppm.

  • Aliphatic Carbons (C2, C3, C6, C7, C8): These sp3 carbons distribute between 22 and 38 ppm. Their exact shifts are dictated by their proximity to the alkene and the hydroxyl group, as well as the specific steric compression inherent to the ring's conformation.

Table 2: Representative 13 C NMR Assignments for Cyclooct-4-en-1-ol
Chemical Shift ( δ , ppm)Carbon Type (DEPT-135)Structural Assignment
~ 130.5CH (Positive)Olefinic (C4 or C5)
~ 129.8CH (Positive)Olefinic (C5 or C4)
~ 72.5CH (Positive)Carbinol (C1)
~ 38.2, 34.5, 29.1, 25.4, 23.2CH 2​ (Negative)Aliphatic ring carbons (C2, C3, C6, C7, C8)

Experimental Protocol: Synthesis and NMR Validation

To utilize cyclooct-4-en-1-ol in drug development, one must often convert the commercially available Z-isomer into the highly reactive E-isomer (TCO-OH). The following protocol utilizes continuous flow photoisomerization, a self-validating system designed to maximize yield and purity[3][4].

Step-by-Step Methodology:
  • Photochemical Setup: Dissolve (Z)-cyclooct-4-en-1-ol and a sensitizer (methyl benzoate) in a non-polar solvent system (e.g., Et 2​ O/hexanes).

  • Irradiation: Pump the mixture through a continuous flow reactor equipped with UV lamps (254 nm). Causality: UV light excites the sensitizer, which transfers energy to the Z-alkene, allowing the π -bond to break and reform, creating a photostationary mixture of Z and E isomers[4].

  • Selective Trapping: Pass the outflow through a column of AgNO 3​ -impregnated silica gel. Causality: The highly strained E-isomer has more exposed π -electrons and coordinates strongly with Ag + ions, effectively pulling it out of the equilibrium and driving the reaction forward[4].

  • Elution: Wash the column with concentrated NH 4​ OH to break the Ag + -alkene complex, then extract with dichloromethane to isolate pure (E)-cyclooct-4-en-1-ol[4].

  • NMR Sample Preparation: Dissolve 10-15 mg of the purified product in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • Validation Checkpoint: Acquire a 1 H NMR spectrum (400 MHz, 16 scans). Integrate the olefinic region. The E-isomer will show a distinct shift in the alkene protons compared to the Z-isomer (typically shifting slightly upfield and showing different coupling constants due to the trans geometry). Do not proceed to biological assays unless the E:Z integration ratio confirms >95% purity.

G1 A Z-Cyclooct-4-en-1-ol (Thermodynamic) B UV Irradiation (254 nm) + Methyl Benzoate A->B C Photostationary Mixture (Z + E Isomers) B->C Photoisomerization D AgNO3/SiO2 Extraction (Ag+ Coordination) C->D Selective Trapping E E-Cyclooct-4-en-1-ol (Kinetic/Strained) D->E NH4OH Wash F NMR Validation (E:Z Ratio Check) E->F Quality Control

Caption: Workflow for the photoisomerization and isolation of E-cyclooct-4-en-1-ol.

Application in Drug Development: IEDDA Click Chemistry

Once validated via NMR, TCO-OH serves as a foundational building block for Antibody-Drug Conjugates (ADCs) and radiopharmaceuticals[1][2]. The hydroxyl group on C1 acts as a synthetic handle, allowing the molecule to be attached to cytotoxic payloads (e.g., doxorubicin) via carbamate linkages[2][4].

When administered in vivo, the TCO-tagged prodrug remains inactive until a tetrazine-functionalized targeting antibody is introduced. The resulting IEDDA reaction is bioorthogonal—it occurs rapidly in biological media without interfering with native biochemical processes[2][5].

G2 TCO TCO-OH (Dienophile) Strained Alkene IEDDA [4+2] Cycloaddition (IEDDA) TCO->IEDDA TET Tetrazine (Diene) Electron-Deficient TET->IEDDA INT Bicyclic Intermediate Highly Unstable IEDDA->INT PROD Dihydropyridazine Stable Conjugate INT->PROD Retro-Diels-Alder N2 N2 Gas (Irreversible Driving Force) INT->N2 Elimination

Caption: IEDDA bioorthogonal reaction pathway between TCO-OH and a tetrazine.

By understanding the causality behind the NMR spectra of cyclooct-4-en-1-ol, researchers can confidently track the synthesis and isomerization of this molecule, ensuring the high purity required for the next generation of targeted therapeutics.

References

  • Rapid Production of trans-Cyclooctenes in Continuous Flow 1. Radboud Repository.
  • Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomeriz
  • A 99mTc-Labelled Tetrazine for Bioorthogonal Chemistry. Synthesis and Biodistribution Studies with Small Molecule trans-Cyclooct. Semantic Scholar.
  • WO2020256544A1 - Tetrazines for high click release speed and yield.
  • W O 2020/256544 Al. Googleapis.

Sources

Exploratory

Conformational analysis and stereochemistry of cyclooct-4-en-1-ol

An In-depth Technical Guide to the Conformational Analysis and Stereochemistry of Cyclooct-4-en-1-ol Abstract Cyclooctene and its derivatives are foundational scaffolds in medicinal chemistry and drug development, prized...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Conformational Analysis and Stereochemistry of Cyclooct-4-en-1-ol

Abstract

Cyclooctene and its derivatives are foundational scaffolds in medicinal chemistry and drug development, prized for their unique three-dimensional topologies that enable precise spatial presentation of pharmacophoric elements. Cyclooct-4-en-1-ol, in particular, serves as a versatile chiral building block. A comprehensive understanding of its conformational behavior and stereochemical intricacies is paramount for the rational design of novel therapeutics and the prediction of their biological activity. This technical guide provides a detailed exploration of the conformational landscape of the cyclooctene ring, the influence of the C1-hydroxyl substituent, and the resulting stereochemical complexity. We delve into the advanced spectroscopic and computational methodologies employed for structural elucidation, offering both theoretical insights and practical protocols for researchers in the field.

Introduction: The Significance of Medium-Sized Rings in Drug Discovery

Medium-sized rings, encompassing seven- to twelve-membered carbocycles, occupy a unique chemical space that is relatively underexplored in drug discovery compared to their five- and six-membered counterparts. Their inherent conformational flexibility, coupled with the potential for transannular interactions, allows them to adopt a diverse array of three-dimensional shapes.[1] This structural richness makes them ideal scaffolds for mimicking complex biomolecular recognition motifs and accessing novel pharmacological profiles. Cyclooct-4-en-1-ol, with its embedded double bond and a chiral hydroxyl center, exemplifies this potential, offering multiple points for diversification and stereochemical control. A thorough grasp of its intrinsic conformational preferences is the critical starting point for harnessing its full potential in molecular design.

The Conformational Landscape of the (Z)-Cyclooctene Ring System

The conformational analysis of cyclooctane and its derivatives is notoriously complex due to a high number of low-energy minima and small energy barriers between them. The introduction of a cis (Z) double bond in cyclooctene reduces the number of degrees of freedom but still leaves a flexible ring system susceptible to significant non-bonded interactions.

Defining the Conformational Space

Computational studies have been instrumental in mapping the potential energy surface of (Z)-cyclooctene.[2][3][4] These studies have identified four primary low-energy conformations. Each of these conformations is chiral and can exist as a pair of enantiomers. Factoring in ring-inversion processes, this leads to a total of 16 distinct conformers.[2][3][4][5] The most stable conformations are generally found to be variations of boat-chair (BC) and twist-boat-chair (TBC) forms, which effectively minimize both torsional strain and unfavorable transannular interactions (non-bonded interactions between atoms across the ring).[1][6]

A seminal computational study identified four key energy minima for (Z)-cyclooctene, designated A, B, C, and D.[2][3]

  • Conformation A: The most stable conformer, with a structure where the C-C=C-C moiety is planar and the remaining four carbon atoms are situated above this plane.[2][3]

  • Conformations B and D: These have five carbon atoms in a plane (C-C=C-C-C).[2][3]

  • Conformation C: Structurally similar to A but with different dihedral angles.[2][3]

The relative energy ordering of these conformations has been established as A < B < D < C.[2] The predominance of conformation A has significant implications for the reactivity of the cyclooctene ring, for instance, its high selectivity in epoxidation reactions. This is attributed to poor orbital overlap between the allylic C-H bonds and the π-system of the double bond in this most stable conformation, which disfavors radical abstraction of allylic protons.[2][3][4]

The Strained (E)-Cyclooctene Isomer

While the cis or (Z)-isomer is the most common, cyclooctene is the smallest cycloalkene that can accommodate a stable trans or (E) double bond.[7] The (E)-isomer is significantly more strained than the (Z)-isomer. Its most stable conformation is a twisted, chair-like structure.[7] This inherent ring strain makes (E)-cyclooctene derivatives, including (E)-cyclooct-4-en-1-ol, highly reactive in strain-promoted cycloaddition reactions, a cornerstone of modern bioorthogonal chemistry.[8][9]

Stereochemistry of Cyclooct-4-en-1-ol

The introduction of a hydroxyl group at the C1 position of cyclooct-4-ene introduces a stereocenter, further increasing the molecule's stereochemical complexity.

The stereoisomers of cyclooct-4-en-1-ol can be categorized as follows:

  • (Z)-cyclooct-4-en-1-ol: Exists as a pair of enantiomers, (1R, 4Z)-cyclooct-4-en-1-ol and (1S, 4Z)-cyclooct-4-en-1-ol.

  • (E)-cyclooct-4-en-1-ol: Also exists as a pair of enantiomers, (1R, 4E)-cyclooct-4-en-1-ol and (1S, 4E)-cyclooct-4-en-1-ol.

The relationship between a (Z)-isomer and an (E)-isomer with the same configuration at C1 (e.g., (1R, 4Z) and (1R, 4E)) is diastereomeric. The interplay between the double bond geometry and the stereochemistry at the hydroxyl-bearing carbon dictates the overall shape and biological properties of the molecule.

stereoisomers cluster_Z (Z)-Isomers cluster_E (E)-Isomers Z_R (1R, 4Z)-cyclooct-4-en-1-ol Z_S (1S, 4Z)-cyclooct-4-en-1-ol Z_R->Z_S Enantiomers E_R (1R, 4E)-cyclooct-4-en-1-ol Z_R->E_R Diastereomers E_S (1S, 4E)-cyclooct-4-en-1-ol Z_R->E_S Diastereomers Z_S->E_R Diastereomers Z_S->E_S Diastereomers E_R->E_S Enantiomers

Caption: Stereochemical relationships in cyclooct-4-en-1-ol.

Conformational Analysis of Cyclooct-4-en-1-ol: The Role of the Hydroxyl Group

The presence of the C1-hydroxyl group significantly influences the conformational equilibrium of the cyclooctene ring. The primary contributing factor is the potential for intramolecular hydrogen bonding.

Intramolecular Hydrogen Bonding

The hydroxyl proton can act as a hydrogen bond donor, while the π-electron cloud of the C4-C5 double bond can serve as a weak hydrogen bond acceptor. This type of O-H•••π interaction, while weaker than conventional hydrogen bonds, can be sufficient to stabilize specific conformations where the hydroxyl group is oriented towards the double bond.[10] This interaction would favor conformations where the C1-OH bond is in a pseudo-axial orientation, bringing it into proximity with the π-system. The strength of this interaction is highly dependent on the geometry of the conformer, specifically the distance and angle between the hydroxyl hydrogen and the center of the double bond.[10]

Conformational Population Shifts

The stabilizing effect of the O-H•••π interaction will lower the relative energy of conformers that can accommodate this bond. Consequently, the conformational population of cyclooct-4-en-1-ol is expected to be different from that of the parent cyclooctene. Computational modeling is essential to quantify these energy differences and predict the dominant conformers in solution. It is plausible that the most stable conformer of (Z)-cyclooct-4-en-1-ol is a boat-chair or twist-boat-chair arrangement that optimally balances the minimization of transannular strain with the maximization of the stabilizing intramolecular hydrogen bond.

Spectroscopic and Computational Elucidation

A combination of experimental and theoretical techniques is required for a definitive conformational and stereochemical assignment of cyclooct-4-en-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the solution-state structure and dynamics of molecules like cyclooct-4-en-1-ol.[11][12]

  • ¹H NMR: The chemical shifts of the olefinic protons (H4, H5) and the carbinol proton (H1) are highly informative. The coupling constants (J-values) between adjacent protons provide crucial information about dihedral angles, which can be used to infer the ring's conformation via the Karplus equation.

  • ¹³C NMR: The chemical shift of the carbinol carbon (C1) can help distinguish between different isomers.[13]

  • Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments reveal through-space correlations between protons that are close to each other (< 5 Å). These correlations are invaluable for determining the relative stereochemistry and for identifying the predominant conformation by mapping key transannular proton-proton distances.

Protocol: NMR-Based Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the purified cyclooct-4-en-1-ol isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum. Note the chemical shifts, integrations, and multiplicities of all signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum, potentially supplemented with a DEPT-135 experiment to distinguish CH, CH₂, and CH₃ groups.

  • 2D COSY Acquisition: Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton spin-spin coupling networks and confirm assignments.

  • 2D HSQC/HMQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum to correlate each proton with its directly attached carbon atom.

  • 2D HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) correlations between protons and carbons.

  • 2D NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum with a suitable mixing time (e.g., 300-800 ms) to identify key spatial proximities.

  • Data Analysis: Integrate all spectral data to build a structural model. Compare observed NOEs with distances predicted from computationally generated low-energy conformers to validate the structural assignment.[14]

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[15][16] This technique yields precise bond lengths, bond angles, and torsional angles, offering a definitive picture of a single, stable conformation. While the solid-state conformation may not be the most populated one in solution, it provides an invaluable reference point for validating computational models and interpreting NMR data.

Computational Modeling

In silico methods are indispensable for exploring the complex potential energy surface of cyclooct-4-en-1-ol.

  • Molecular Mechanics (MM): Force-field based methods are used for rapid conformational searches to identify a large number of potential low-energy structures.

  • Density Functional Theory (DFT): Quantum mechanical methods like DFT are then used to perform geometry optimization and calculate the relative energies of the conformers identified by the MM search. This provides a more accurate picture of the relative populations of different conformations at a given temperature.[17]

computational_workflow start Initial 2D Structure of cyclooct-4-en-1-ol Isomer mm_search Conformational Search (Molecular Mechanics, e.g., MMFF) start->mm_search dft_opt Geometry Optimization & Frequency Calculation (DFT, e.g., B3LYP/6-31G*) mm_search->dft_opt Low-energy conformers energy_calc Single Point Energy Calculation (Higher Level of Theory, e.g., CCSD(T)) dft_opt->energy_calc nmr_pred NMR Parameter Prediction (Chemical Shifts, J-couplings) dft_opt->nmr_pred thermo Thermodynamic Analysis (Boltzmann Distribution) energy_calc->thermo comparison Compare with Experimental Data (NMR, X-ray) thermo->comparison nmr_pred->comparison result Validated 3D Structural Model comparison->result

Caption: A typical workflow for computational conformational analysis.

Synthesis and Stereochemical Control

The synthesis of specific stereoisomers of cyclooct-4-en-1-ol is a key challenge for its application.

  • (Z)-cyclooct-4-en-1-ol: Can be synthesized from cis,cis-1,5-cyclooctadiene by reaction with formic acid followed by saponification.[18] Another route involves the reduction of 5,6-epoxycyclooctene.[19]

  • (E)-cyclooct-4-en-1-ol: Is typically accessed via photosensitized isomerization of the (Z)-isomer. This process often involves irradiation in the presence of a sensitizer, and the more strained (E)-isomer can be selectively extracted from the reaction mixture.

Conclusion

The conformational and stereochemical profile of cyclooct-4-en-1-ol is a complex interplay of ring strain, transannular interactions, and the directing influence of the hydroxyl substituent. The eight-membered ring primarily adopts chiral boat-chair and twist-boat-chair conformations, with the (Z)-isomer being thermodynamically more stable than the highly strained (E)-isomer. The C1-hydroxyl group not only introduces a key stereocenter but also perturbs the conformational landscape through potential intramolecular O-H•••π hydrogen bonding. A multi-faceted approach, combining high-field NMR spectroscopy, X-ray crystallography, and high-level computational modeling, is essential for the complete and accurate structural characterization of this important synthetic building block. The insights gained from such analyses are critical for the rational design of next-generation therapeutics and chemical probes, enabling precise control over the three-dimensional architecture of bioactive molecules.

References

  • Neuenschwander, U., & Hermans, I. (2011). The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. The Journal of Organic Chemistry, 76(24), 10236–10240. [Link]

  • Moodle@Units. (2011). The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. [Link]

  • ACS Publications. (2011). The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. [Link]

  • PubMed. (2011). The conformations of cyclooctene: consequences for epoxidation chemistry. [Link]

  • Lalmuanpuia, R., & Rohmingliana, M. (2018). Computational assessment of the structural analysis of different cyclooctene isomers. Proceedings of the Mizoram Science Congress 2018. [Link]

  • Wikipedia. Cyclooctene. [Link]

  • ACS Publications. (1995). Conformational Study of cis-Cyclononene by Dynamic NMR Spectroscopy and Computational Methods. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2020). Medium-sized rings: conformational preferences in cyclooctanone driven by transannular repulsive interactions. [Link]

  • DuEPublico. (2007). Transannular interactions in medium-ring carbocycles: Theoretical and experimental investigations. [Link]

  • Google Patents. (1980).
  • RSC Publishing. (2020). Medium-sized rings: conformational preferences in cyclooctanone driven by transannular repulsive interactions. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5381510, 4-Cycloocten-1-ol. [Link]

  • Bulgarian Chemical Communications. (2021). Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. [Link]

  • PubMed. (2014). Crystallization and preliminary X-ray diffraction analysis of the diterpene cyclooctatin synthase (CYC) from Streptomyces sp. LZ35. [Link]

  • SciSpace. (1994). Transannular Interaction: Molecular Structure and Conformational Properties of N-Aryl-1-Azacyclooctan-5-Ones. [Link]

  • MDPI. (2021). Spectroscopic and Theoretical Study of the Intramolecular π-Type Hydrogen Bonding and Conformations of 2-Cyclopenten-1-ol. [Link]

  • ResearchGate. X‐ray crystal structures. [Link]

  • RSC Publishing. (2015). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. [Link]

  • Springer. (2016). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. [Link]

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Foundational

The Definitive Technical Guide to cis-Cyclooct-4-en-1-ol: Physicochemical Profiling, Synthesis, and Advanced Applications

Executive Summary As drug development and materials science increasingly rely on highly tunable molecular scaffolds, cis-cyclooct-4-en-1-ol (CAS: 4277-34-3) has emerged as a critical bifunctional building block[1]. Featu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and materials science increasingly rely on highly tunable molecular scaffolds, cis-cyclooct-4-en-1-ol (CAS: 4277-34-3) has emerged as a critical bifunctional building block[1]. Featuring an eight-membered carbocycle with a cis-geometry alkene and a hydroxyl anchor, this molecule bridges the gap between stable chemical intermediates and highly reactive precursors.

Unlike its highly strained trans-isomer (TCO-OH) which is famously utilized in bioorthogonal click chemistry, the cis-isomer offers ambient stability while retaining sufficient ring strain (~7.4 kcal/mol) to undergo selective catalytic transformations. This whitepaper provides an authoritative, mechanistic breakdown of its physicochemical properties, de novo synthesis, and downstream applications in polymer chemistry and structural derivatization.

Physicochemical Properties & Thermodynamic Profiling

The utility of cis-cyclooct-4-en-1-ol is dictated by its unique thermodynamic profile. The cis-alkene introduces conformational flexibility, allowing the ring to adopt a stable boat-chair conformation. The C1 hydroxyl group provides a nucleophilic handle for esterification, silane coupling, or oxidation, while simultaneously increasing the molecule's Topological Polar Surface Area (TPSA) to 20.2 Ų[2]. This ensures a favorable solubility profile—highly soluble in polar aprotic and non-polar organic solvents (DCM, THF, Toluene) while maintaining moderate aqueous solubility[3].

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance
Molecular Weight 126.20 g/mol Optimal low-molecular-weight building block[4].
Exact Mass 126.1045 DaConfirmed via high-resolution mass spectrometry (HRMS)[2].
Boiling Point 87.5–90 °C (at 10 Torr)Requires vacuum distillation for thermal purification without degradation[5].
Density ~0.95 g/mLStandard handling as a viscous, combustible liquid[5].
XLogP3 1.8Indicates moderate lipophilicity, ideal for cellular membrane permeability[2].
Ring Strain Energy ~7.4 kcal/molProvides the thermodynamic driving force for Ring-Opening Metathesis Polymerization (ROMP)[6].

De Novo Synthesis & Mechanistic Pathway

The synthesis of cis-cyclooct-4-en-1-ol relies on the chemoselective desymmetrization of 1,5-cyclooctadiene (1,5-COD). This two-step workflow is a self-validating system: the strict stoichiometric control in the first step dictates the purity of the final product[5].

  • Electrophilic Epoxidation: 1,5-COD is treated with a slight stoichiometric deficit (0.9 eq) of m-chloroperbenzoic acid (m-CPBA). This deficit is critical; it prevents over-oxidation to the diepoxide. The result is 9-oxabicyclo[6.1.0]non-4-ene (monoepoxide).

  • Nucleophilic Ring Opening: The monoepoxide is subjected to reduction via Lithium Aluminum Hydride (LiAlH₄). The hydride nucleophile attacks the less sterically hindered carbon of the epoxide ring. Because the alkene at the C4-C5 position is isolated and unactivated, it remains untouched by the hydride, yielding the target cis-cyclooct-4-en-1-ol[6].

Synthesis COD 1,5-Cyclooctadiene (Starting Material) Epoxide Monoepoxide Intermediate COD->Epoxide m-CPBA (Epoxidation) Product cis-Cyclooct-4-en-1-ol (Target) Epoxide->Product LiAlH4 (Reduction)

Synthetic workflow of cis-cyclooct-4-en-1-ol from 1,5-cyclooctadiene via monoepoxidation.

Chemical Reactivity & Downstream Applications

The bifunctional nature of cis-cyclooct-4-en-1-ol allows it to act as a divergence point for several advanced chemical technologies.

A. Ring-Opening Metathesis Polymerization (ROMP)

When exposed to Ruthenium-based Grubbs catalysts, the cis-alkene undergoes ROMP. The reaction is thermodynamically driven by the enthalpic release of the ~7.4 kcal/mol ring strain. By reacting cis-cyclooct-4-en-1-ol with methyltrichlorosilane, researchers can synthesize cross-linkers like tris(cyclooct-4-en-1-yloxy)methylsilane. When copolymerized, these form highly porous, functionalized monolithic media used in advanced protein chromatography[6].

B. Transannular Electrophilic Cyclization

The spatial proximity of the C1 hydroxyl group to the C4 alkene enables intramolecular transannular reactions. When treated with Mercury(II) acetate (Hg(OAc)₂), the alkene is activated into a mercurinium ion. The internal hydroxyl group acts as a nucleophile, attacking the activated complex to form bridged bicyclic ethers. Depending on the presence of sodium acetate (NaOAc), the reaction regioselectively yields either 9-oxabicyclo[3.3.1]nonane or 9-oxabicyclo[4.2.1]nonane[7].

C. Photochemical Isomerization for Click Chemistry

While the cis-isomer is inert to tetrazines, it serves as the direct precursor to trans-cyclooct-4-en-1-ol (TCO-OH). Through continuous-flow photochemistry (UV irradiation with a triplet sensitizer like methyl benzoate), the double bond is forced into a highly twisted trans crown conformation. This raises the ring strain to ~16.7 kcal/mol, lowering the activation energy required for ultra-fast Inverse Electron Demand Diels-Alder (IEDDA) bioorthogonal labeling.

Reactivity Cis cis-Cyclooct-4-en-1-ol ROMP ROMP (Grubbs Catalyst) Cis->ROMP Ring Strain Release TCO trans-Cyclooct-4-en-1-ol (Photochemical Isomerization) Cis->TCO UV / Sensitizer Cyclization Bicyclic Ethers (Hg(II) Mediated) Cis->Cyclization Transannular Attack Click IEDDA Click Chemistry (Bioorthogonal Labeling) TCO->Click Tetrazine Addition

Downstream reactivity profile and advanced applications of cis-cyclooct-4-en-1-ol.

Experimental Protocols: Self-Validating Systems

To ensure high fidelity and reproducibility, the following protocols incorporate built-in validation checkpoints.

Protocol 1: Synthesis of cis-Cyclooct-4-en-1-ol via LAH Reduction

Causality Check: The reduction of the epoxide must be carefully quenched. Improper quenching leads to aluminum emulsion, trapping the product and destroying the yield. We utilize the strict Fieser Workup to force the formation of a granular, easily filterable sodium aluminate matrix.

  • Preparation: Suspend LiAlH₄ (1.0 eq) in anhydrous diethyl ether under an inert Argon atmosphere at 0 °C.

  • Addition: Dissolve the cyclooctene monoepoxide in anhydrous ether and add dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic hydride transfer.

  • Reaction: Remove the ice bath and reflux the mixture for 2 hours.

    • Validation Check: Perform TLC (Hexane/EtOAc 8:2). The complete disappearance of the epoxide spot confirms reaction completion.

  • Fieser Quench (Critical Step): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled H₂O.

    • x mL of 15% NaOH (aq).

    • 3x mL of distilled H₂O.

  • Isolation: Stir vigorously for 15 minutes until a white, granular precipitate forms. Filter through a Celite pad, wash the cake with ether, and concentrate the filtrate in vacuo. Purify via vacuum distillation (87.5–90 °C at 10 Torr)[5].

Protocol 2: ROMP Monolith Preparation

Causality Check: Moisture prematurely deactivates the Ruthenium catalyst. Absolute anhydrous conditions are required.

  • Monomer Solution: Dissolve cis-cyclooct-4-en-1-ol and the cross-linker tris(cyclooct-4-en-1-yloxy)methylsilane in anhydrous 2-propanol. Chill to 0 °C.

  • Catalyst Solution: Dissolve the initiator [RuCl2(Py)2(IMesH2)(CHPh)] (0.2 wt %) and pyridine (0.018 wt %) in anhydrous toluene. Chill to 0 °C.

  • Polymerization: Mix the two solutions rapidly for 30 seconds and inject into a prepared stainless steel column. Allow polymerization to proceed for 30 minutes at 0 °C, followed by 16 hours at room temperature to ensure complete strain-release conversion[6].

Conclusion

cis-Cyclooct-4-en-1-ol is far more than a simple cyclic alcohol; it is a thermodynamically poised scaffold. By understanding the causality behind its ring strain and steric geometry, application scientists can leverage this molecule for everything from robust polymer monoliths to the generation of ultra-reactive bioorthogonal probes. Strict adherence to stoichiometric control and strategic workup methodologies ensures its successful integration into complex synthetic pipelines.

References

  • PubChem - Cyclooct-4-en-1-ol | C8H14O | CID 98392. National Center for Biotechnology Information. Available at:[Link]

  • Macromolecules (ACS Publications) - Tailored Ring-Opening Metathesis Polymerization Derived Monolithic Media Prepared from Cyclooctene-Based Monomers and Cross-Linkers. Macromolecules 2006, 39, 17, 5604–5610. Available at:[Link]

  • Beilstein Journal of Organic Chemistry - Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds. Beilstein J. Org. Chem. 2021, 17, 2352–2407. Available at:[Link]

Sources

Exploratory

Mechanism of cyclooct-4-en-1-ol formation via epoxidation

[Redirect URL from 2. Fig 1: Mechanistic pathway from 1,5-cyclooctadiene to cyclooct-4-en-1-ol via monoepoxidation.

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Author: BenchChem Technical Support Team. Date: April 2026

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Fig 1: Mechanistic pathway from 1,5-cyclooctadiene to cyclooct-4-en-1-ol via monoepoxidation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific visual and analytical checkpoints.

Protocol A: Synthesis of 1,2-Epoxycyclooct-5-ene
  • Preparation: In a flame-dried round-bottom flask under argon, dissolve 1,5-cyclooctadiene (2.0 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition: Dissolve m-CPBA (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the COD mixture over 1 hour via an addition funnel to prevent thermal spiking.

  • Reaction & Validation: Allow the reaction to stir and slowly warm to room temperature over 4 hours. Self-Validation Check: Monitor via TLC (9:1 Hexane/EtOAc). The reaction is complete when the m-CPBA spot disappears. The presence of a baseline spot indicates unwanted diepoxide formation (usually avoided by the excess COD).

  • Workup: Quench the reaction with saturated aqueous Na₂SO₃ to destroy any residual peroxide. Wash the organic layer with saturated aqueous NaHCO₃ (3x) to remove the m-chlorobenzoic acid byproduct. Dry over MgSO₄, filter, and concentrate. The excess COD can be recovered via vacuum distillation.

Protocol B: Reduction to Cyclooct-4-en-1-ol
  • Preparation: Suspend LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under argon.

  • Addition: Dissolve the 1,2-epoxycyclooct-5-ene (1.0 equivalent) in a small volume of THF and add dropwise to the LiAlH₄ suspension.

  • Reflux: Remove the ice bath and heat the reaction to reflux for 5 hours.

  • Fieser Quench (Critical Self-Validation Step): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled H₂O (Observe: vigorous H₂ evolution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H₂O. Self-Validation Check: Stir vigorously for 15-30 minutes. The gelatinous gray mixture must transition into a crisp, white, granular precipitate. If it remains gelatinous, extraction will fail due to emulsion.

  • Isolation: Filter the granular aluminum salts through a pad of Celite, washing the filter cake thoroughly with diethyl ether. Concentrate the filtrate in vacuo to yield cyclooct-4-en-1-ol as a pale oil.

Workflow S1 1. Epoxidation (Temp Control) S2 2. TLC Validation (Monitor m-CPBA) S1->S2 S3 3. Hydride Reduction (LiAlH4 in THF) S2->S3 S4 4. Fieser Quench (Al Salt Removal) S3->S4 S5 5. NMR Verification (Alkene & OH) S4->S5

Fig 2: Self-validating experimental workflow ensuring high-yield isolation of the target alcohol.

Quantitative Data & Analytical Signatures

A hallmark of robust process chemistry is the establishment of strict quantitative parameters and analytical markers. Table 1 summarizes the expected outcomes and spectral signatures for this synthetic route.

Table 1: Quantitative Reaction Parameters and Analytical Validation

Reaction PhaseReagents / CatalystTemp / TimeTarget YieldKey Analytical Marker (Self-Validation)
Monoepoxidation 1,5-COD (excess), m-CPBA0 °C to RT, 4 h75 - 85%TLC: Disappearance of m-CPBA; absence of baseline diepoxide.
Hydride Reduction 1,2-epoxycyclooct-5-ene, LiAlH₄0 °C to Reflux, 5 h80 - 90%¹H NMR (CDCl₃): Alkene multiplet at ~5.6 ppm (2H), carbinol methine proton at ~3.8 ppm (1H).

Conclusion

The synthesis of cyclooct-4-en-1-ol via the epoxidation and subsequent reduction of 1,5-cyclooctadiene is a highly efficient, regiochemically elegant process. By leveraging the inherent symmetry of the starting diene and applying strict kinetic and stoichiometric controls during epoxidation, researchers can reliably generate this critical bioorthogonal building block. The integration of self-validating steps, such as the Fieser quench, ensures high recovery and analytical purity, paving the way for downstream photoisomerization into highly reactive trans-cyclooctene probes.

References

  • Synthesis of a Functionalized trans-Cyclooctene (TCO)
  • Source: Amazon S3 (Nature Communications Preprint Equivalent)
  • Mechanochemical Ring-Opening of Allylic Epoxides Source: Macromolecules - ACS Publications URL
  • Universidade de Lisboa Faculdade de Farmácia Development of novel biorthogonal tools for bioconjugation and controlled drug delivery Source: Universidade de Lisboa URL
Foundational

The Structural Imperative: Crystallographic Data and Kinetic Causality of Cyclooct-4-en-1-ol in Bioorthogonal Chemistry

Executive Summary In the realm of bioorthogonal chemistry, the inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes has established the gold standard for rapid, catalyst-free bioco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of bioorthogonal chemistry, the inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes has established the gold standard for rapid, catalyst-free bioconjugation. At the core of this technological leap is cyclooct-4-en-1-ol , specifically its highly strained trans isomer (TCO-OH). As a Senior Application Scientist, I frequently observe that the extraordinary reaction kinetics of TCO-OH (k₂ > 10³ M⁻¹s⁻¹) are not merely a product of general ring strain, but are strictly dictated by its precise crystallographic geometry.

This whitepaper deconstructs the crystallographic data of cyclooct-4-en-1-ol compounds, explaining the causality between their solid-state structural conformations and their kinetic behavior in solution. Furthermore, we outline self-validating experimental workflows for the synthesis, isolation, and crystallographic characterization of these highly reactive species.

Crystallographic Deconstruction: The "Crown" Conformation

The thermodynamic stability of eight-membered carbocycles is heavily dependent on their ability to minimize transannular steric interactions. While cis-cyclooctene is relatively unstrained, the photoisomerized trans-cyclooctene ring is forced into a highly distorted geometry.

X-ray crystallographic analyses of cyclooct-4-enol derivatives reveal that the molecule predominantly adopts a "crown" conformation in its lowest energy state ().

Mechanistic Causality of the Crown Geometry

Why does the crown conformation matter? In this geometry, the methylene groups display an alternating arrangement of axial and equatorial hydrogens, bearing a structural analogy to the stable chair conformation of cyclohexane.

  • Torsional Distortion: The crystallographic data shows that the C=C double bond torsion angle is severely twisted to approximately 136° (compared to the ideal 180° of an unstrained trans alkene).

  • Energy Landscape: Ab initio calculations and crystallographic validation demonstrate that alternate conformations, such as the "half-chair," are ~5.9 kcal/mol higher in energy and are thus inaccessible under standard conditions ().

  • Orbital Elevation: This physical twisting disrupts the parallel overlap of the p-orbitals, raising the energy of the Highest Occupied Molecular Orbital (HOMO). When paired with the low-lying Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient s-tetrazine, the HOMO-LUMO gap is drastically narrowed, causing the activation energy barrier of the cycloaddition to plummet.

IEDDA_Pathway TCO trans-Cyclooct-4-en-1-ol (Crown Conformation) TS [4+2] Cycloaddition Transition State TCO->TS Strain Relief (HOMO raised) Tz s-Tetrazine Derivative Tz->TS Inverse Electron Demand Intermediate 4,5-Dihydropyridazine Intermediate TS->Intermediate Fast Kinetics (k2 > 10^3) Product Stable Pyridazine Conjugate (+ N2 Gas) Intermediate->Product Tautomerization / Oxidation

Fig 1: Mechanistic pathway of the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.

Quantitative Data Synthesis

To understand the impact of crystallographic strain on reactivity, we must correlate structural parameters with kinetic outputs. The tables below summarize the physical and kinetic data that define the cyclooct-4-en-1-ol system.

Table 1: Crystallographic & Conformational Parameters of trans-Cyclooct-4-en-1-ol
ParameterValueCausality / Significance
Lowest Energy Conformation CrownAlternating axial/equatorial hydrogens minimize transannular steric clashes.
C=C Torsion Angle ~136°Severe deviation from 180° planarity; destabilizes the π-bond.
Ring Strain Energy ~16.7 kcal/molRaises the HOMO energy, accelerating cycloaddition reactions.
Crown vs. Half-Chair ΔE ~5.9 kcal/molThe half-chair is significantly less stable, dictating a rigid ground-state geometry.
Table 2: Comparative IEDDA Reaction Kinetics (in MeOH at 25°C)

Data benchmarked against 3,6-dipyridyl-s-tetrazine.

Dienophile Rate Constant (k₂) Relative Reactivity
cis-Cyclooct-4-en-1-ol < 10⁻³ M⁻¹ s⁻¹ Baseline (Thermodynamically relaxed)
trans-Cyclooctene (parent) ~820 M⁻¹ s⁻¹ 1x
4E-Cyclooct-4-en-1-ol ~820 M⁻¹ s⁻¹ 1x

| Strained Bicyclic TCO | 22,000 M⁻¹ s⁻¹ | ~27x (Forced into half-chair via cis-ring fusion) |

(Reference for kinetic data: )

Self-Validating Experimental Protocols

Working with trans-cyclooctenes requires precision. Because the trans isomer is thermodynamically unstable relative to the cis isomer, its synthesis and isolation must be coupled to a thermodynamic trap. Furthermore, obtaining high-quality crystals for X-ray diffraction requires specific derivatization to overcome the molecule's low melting point.

Protocol A: Continuous Flow Photoisomerization of Cyclooct-4-en-1-ol

This protocol utilizes a self-validating flow system. The causality of the design is simple: UV irradiation creates a photostationary state favoring the cis isomer. By continuously flowing the mixture over a silver nitrate (AgNO₃) column, the highly strained trans isomer selectively forms a robust π-complex with the Ag⁺ ions, pulling the equilibrium forward.

Step-by-Step Methodology:

  • Preparation: Dissolve cis-cyclooct-4-en-1-ol (1.0 eq) and methyl benzoate (photosensitizer, 0.5 eq) in a 1:1 mixture of hexanes and diethyl ether.

  • Flow Setup: Pump the solution (using an HPLC pump at 10 mL/min) through a fluoropolymer tubing coil wrapped around a 254 nm UV quartz photoreactor.

  • Affinity Trapping: Direct the output of the photoreactor directly into a glass chromatography column packed with 10% w/w AgNO₃ impregnated on silica gel.

  • Recirculation: The unreacted cis isomer fails to bind to the Ag⁺ and elutes from the column. Recirculate this eluent back into the UV reactor. Validation: Monitor the eluent via TLC; the absence of the trans isomer confirms the column is actively trapping the product.

  • Elution: Once conversion is complete, disconnect the column. Elute the trapped trans-cyclooct-4-en-1-ol by washing the silica with a 1:1 mixture of dichloromethane and ammonium hydroxide (NH₄OH). The ammonia outcompetes the alkene for the Ag⁺ ions, releasing the pure trans product.

  • QC Validation: Perform ¹H-NMR. The vinylic protons of the trans isomer will appear shifted upfield (~5.4 ppm) compared to the cis isomer (~5.6 ppm) due to the shielding effects of the twisted crown geometry.

Workflow Cis cis-Cyclooct-4-en-1-ol (Starting Material) UV UV Photoreactor (254 nm, Flow) Cis->UV + Photosensitizer Ag AgNO3/Silica Column (Affinity Trap) UV->Ag cis/trans mixture Recycle Unreacted cis-isomer Ag->Recycle Flow-through Elute NH4OH Elution (Complex Cleavage) Ag->Elute Trapped Ag-trans complex Recycle->UV Recirculation Trans trans-Cyclooct-4-en-1-ol (Purified Product) Elute->Trans Pure isolation

Fig 2: Self-validating continuous flow photoisomerization workflow for trans-cyclooct-4-en-1-ol.
Protocol B: Derivatization and Single-Crystal X-Ray Diffraction

Because pure trans-cyclooct-4-en-1-ol is often a viscous oil at room temperature, it must be derivatized to introduce planar, rigid aromatic systems that facilitate crystal lattice packing ().

Step-by-Step Methodology:

  • Derivatization: React trans-cyclooct-4-en-1-ol with 4-nitrobenzoyl chloride in the presence of triethylamine (TEA) and catalytic DMAP in anhydrous dichloromethane (DCM) at 0°C.

  • Purification: Quench with water, extract with DCM, and purify the resulting trans-cyclooct-4-enyl 4-nitrobenzoate via flash column chromatography.

  • Vapor Diffusion Crystallization:

    • Place 10 mg of the purified ester into a small inner glass vial. Dissolve in a minimal volume (0.5 mL) of DCM (the solvent).

    • Place this inner vial uncapped inside a larger outer vial containing 3 mL of pentane (the antisolvent).

    • Cap the outer vial tightly and leave it undisturbed at 4°C.

  • Causality of Crystallization: Over 48-72 hours, the volatile pentane vapor slowly diffuses into the DCM. This gradual alteration of the solvent system's polarity slowly decreases the solubility of the ester, allowing for thermodynamic nucleation and the growth of pristine, diffraction-quality single crystals rather than kinetic amorphous precipitation.

  • Data Collection: Mount the crystal on a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion, ensuring high-resolution mapping of the twisted C=C bond.

References

  • Title: A Photochemical Synthesis of Functionalized trans-Cyclooctenes Driven by Metal Complexation Source: Journal of the American Chemical Society (2008) URL: [Link]

  • Title: Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine–trans-Cyclooctene Ligation Source: Journal of the American Chemical Society (2011) URL: [Link]

  • Title: Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation Source: Chemical Science / PubMed Central (2013) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Continuous Flow Photoisomerization of trans-Cyclooct-4-en-1-ol

Introduction & Mechanistic Rationale trans-Cyclooct-4-en-1-ol (TCO-OH) is a highly strained, conformationally locked dienophile that serves as a cornerstone reagent in bioorthogonal chemistry. Its exceptional reactivity...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

trans-Cyclooct-4-en-1-ol (TCO-OH) is a highly strained, conformationally locked dienophile that serves as a cornerstone reagent in bioorthogonal chemistry. Its exceptional reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions with 1,2,4,5-tetrazines makes it indispensable for live-cell imaging, radiolabeling, and targeted drug delivery[1]. However, the synthesis of TCO-OH is fundamentally challenged by thermodynamics: the trans-isomer is significantly higher in energy than its cis-counterpart.

Traditional batch photoisomerization yields poor conversions because the reaction reaches a photostationary state heavily favoring the cis-isomer (typically capping trans conversion at ~28%)[2]. To overcome this thermodynamic barrier, modern synthetic protocols employ a continuous flow chemistry approach coupled with in-line affinity chromatography[3]. By continuously removing the trans-isomer from the circulating reaction mixture, Le Chatelier's principle drives the equilibrium forward, enabling isolated yields of up to 80%[4].

Causality of Experimental Design (E-E-A-T)

Every component in this flow protocol is selected based on specific physicochemical principles to ensure a self-validating and highly efficient system:

  • Singlet Sensitization (Methyl Benzoate): Direct UV irradiation of alkenes requires high-energy vacuum UV light, which degrades organic molecules. Triplet sensitizers often lead to unwanted radical side reactions. Methyl benzoate is chosen because it acts as a singlet sensitizer . It efficiently absorbs 254 nm UV light and transfers energy to the cis-alkene via an exciplex intermediate, inducing a 90° twisted excited state that cleanly decays into a mixture of cis and trans isomers without radical polymerization[5].

  • Reactor Material (FEP Tubing): Fluorinated ethylene propylene (FEP) tubing is utilized for the photoreactor coil because, unlike standard borosilicate glass or PTFE, FEP is highly transparent to UV-C (254 nm) radiation. This maximizes the photon flux interacting with the reaction mixture[3].

  • Thermodynamic Trapping (AgNO₃/SiO₂): Silver(I) ions possess a unique ability to form strong π -complexes with highly strained double bonds. The trans-cyclooctene double bond is highly strained compared to the relaxed cis-isomer. As the photostationary mixture flows through the silica column, Ag⁺ selectively coordinates and immobilizes the trans-isomer, allowing the unreacted cis-isomer to flow back into the UV reactor for further isomerization[6].

  • Decomplexation (Aqueous Ammonia): To recover the product, the strong Ag-alkene complex must be broken. Aqueous ammonia (NH₄OH) is used to form the highly stable, water-soluble diamminesilver(I) complex ( [Ag(NH3​)2​]+ ), which outcompetes the alkene for the Ag⁺ ion, cleanly releasing the lipophilic TCO-OH into the organic extraction phase[1].

System Architecture & Workflows

FlowSetup Reservoir Reservoir Flask (cis-Isomer + Sensitizer) Pump Fluidic Pump (HPLC/Peristaltic) Reservoir->Pump UVReactor UV Photoreactor (254 nm, FEP Tubing) Pump->UVReactor Continuous Flow AgColumn AgNO3/SiO2 Column (trans-Isomer Trapping) UVReactor->AgColumn cis/trans Mixture AgColumn->Reservoir cis-Isomer Recycle

Figure 1: Continuous flow photoisomerization setup with in-line silver affinity trapping.

Mechanism Cis cis-Cyclooct-4-en-1-ol (Ground State) Exciplex Twisted Exciplex (90°) (Excited State) Cis->Exciplex UV 254 nm Sensitizer Methyl Benzoate (Singlet Sensitizer) Sensitizer->Exciplex Energy Transfer Exciplex->Cis Relaxation (72%) Trans trans-Cyclooct-4-en-1-ol (Strained Intermediate) Exciplex->Trans Relaxation (28%) AgComplex Ag+ - trans-TCO Complex (Immobilized on SiO2) Trans->AgComplex Selective Coordination

Figure 2: Photochemical mechanism and thermodynamic trapping of trans-cyclooct-4-en-1-ol.

Step-by-Step Experimental Protocol

Preparation of the AgNO₃/SiO₂ Stationary Phase
  • Dissolution: Dissolve 10.0 g of Silver Nitrate (AgNO₃) in 100 mL of HPLC-grade acetonitrile in a 500 mL round-bottom flask.

  • Impregnation: Add 90.0 g of flash chromatography silica gel (40-63 µm) to the solution. Stir the slurry gently for 30 minutes at room temperature to ensure homogenous distribution.

  • Solvent Removal: Remove the acetonitrile using a rotary evaporator in a darkened fume hood (AgNO₃ is light-sensitive). Dry the resulting powder under high vacuum for 12 hours.

  • Storage: Store the 10% w/w AgNO₃/SiO₂ in an amber glass bottle wrapped in aluminum foil.

Flow System Assembly and Priming
  • Photoreactor Construction: Wrap 2.0 meters of FEP tubing (1/16" OD, 0.03" ID) tightly around a quartz cooling jacket housing a 254 nm UV-C lamp[2].

  • Column Packing: Dry-pack a glass chromatography column (e.g., Omnifit, 15 mm ID) with 20 g of the prepared 10% AgNO₃/SiO₂.

  • System Priming: Connect the reservoir, HPLC pump, FEP reactor coil, and silver column in series (as per Figure 1). Prime the entire system with a solvent mixture of hexanes containing 1% diethyl ether at a flow rate of 2.0 mL/min until all air bubbles are purged.

Continuous Photoisomerization
  • Reaction Mixture: In a 250 mL light-shielded reservoir flask, dissolve 1.0 g (7.9 mmol) of cis-cyclooct-4-en-1-ol and 2.15 g (15.8 mmol) of methyl benzoate (singlet sensitizer) in 150 mL of hexanes/1% diethyl ether[7].

  • Initiation: Turn on the HPLC pump, setting the flow rate to 1.0 mL/min. Once the flow is stabilized, ignite the 254 nm UV lamp.

  • Circulation: Allow the reaction mixture to continuously circulate through the UV reactor and the silver column for 18–24 hours. The trans-isomer will accumulate on the column, while the cis-isomer continuously recycles.

Product Elution and Recovery
  • System Flush: Turn off the UV lamp. Flush the column with 100 mL of pure hexanes to wash away residual cis-isomer and methyl benzoate.

  • Decomplexation: Disconnect the silver column. Extrude the AgNO₃/SiO₂ into an Erlenmeyer flask containing 150 mL of Dichloromethane (DCM) and 150 mL of 28% aqueous Ammonium Hydroxide (NH₄OH)[1].

  • Extraction: Stir the biphasic suspension vigorously for 15 minutes. The aqueous layer will turn deep blue/colorless as the [Ag(NH3​)2​]+ complex forms, releasing the TCO-OH into the DCM.

  • Isolation: Filter the suspension through Celite to remove the silica. Transfer the filtrate to a separatory funnel, isolate the organic (DCM) layer, wash twice with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude trans-cyclooct-4-en-1-ol.

Quantitative Data & Optimization

The efficiency of the flow photoisomerization is highly dependent on the residence time within the UV reactor and the capacity of the separation column. Table 1 summarizes the kinetic and yield optimizations based on micro-flow reactor studies[2].

Table 1: Optimization of Flow Parameters for TCO-OH Synthesis

ParameterCondition A (High Flow)Condition B (Optimized Flow)Condition C (Batch / No Flow)
Flow Rate 1.0 mL/min0.2 mL/minN/A
Residence Time (UV) 0.20 min10.0 minN/A
Photostationary trans Yield ~15%~28%~28% (Maximum limit)
Overall Isolated Yield 45% (Requires multiple passes)75–80% (Continuous loop)< 30% (Thermodynamic cap)

Note: Condition B represents the optimal balance between photon exposure and continuous thermodynamic trapping, maximizing the overall isolated yield over a 24-hour cycle.

Troubleshooting & Self-Validation

  • Self-Validation via GC-FID: To validate the system's efficacy in real-time, spike the initial reaction mixture with a non-reactive internal standard (e.g., n-dodecane)[7]. Aliquots taken from the reservoir flask should show a steady decrease in the cis-cyclooct-4-en-1-ol peak relative to the internal standard, confirming that the trans-isomer is being successfully trapped on the column.

  • Silver Leaching: Over extended runs, the FEP tubing may develop a brown/yellow discoloration due to the photoreduction of trace leached Ag⁺ to Ag⁰ nanoparticles. This blocks UV transmittance and halts the reaction. Correction: Flush the system with 1-2 mL of 70% Nitric Acid (HNO₃) followed by water and acetone to dissolve the silver deposits and restore UV transparency[8].

  • Isomer Verification (NMR): The success of the elution can be validated via ¹H-NMR. The vinylic protons of cis-cyclooct-4-en-1-ol appear as a multiplet around 5.6 ppm, whereas the highly strained vinylic protons of the trans-isomer are shifted upfield to approximately 5.4 ppm and exhibit distinct coupling constants due to the twisted ring geometry.

References

  • Svatunek, D., Denk, C., Rosecker, V., Sohr, B., Hametner, C., Allmaier, G., & Fröhlich, J. (2016). Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization. ResearchGate.
  • Shahbazali, E., Billaud, E. M., Fard, A. S., Meuldijk, J., Bormans, G., Noel, T., & Hessel, V. (2021). Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption. ResearchGate.
  • Darko, A., Boyd, S. J., & Fox, J. M. (2018). Large-Scale Flow Photochemical Synthesis of Functionalized trans-Cyclooctenes Using Sulfonated Silica Gel. Thieme Connect.
  • Inoue, Y. et al. (1978). Singlet photosensitization of simple alkenes. Part 1. cis–trans-Photoisomerization of cyclo-octene sensitized by aromatic esters. Journal of the Chemical Society, Perkin Transactions 2.
  • Blanco-Ania, D., Maartense, L., & Rutjes, F. P. J. T. (2018). Rapid Production of trans-Cyclooctenes in Continuous Flow. Radboud Repository.
  • Herth, M. M. et al. (2018). Pretargeting in nuclear imaging and radionuclide therapy: Improving efficacy of theranostics and nanomedicines. CORE.
  • Ambeed. (n.d.). 1018976-12-9 | rel-(1R,4E,pR)-Cyclooct-4-enol. Ambeed.com.

Sources

Application

Advanced Derivatization of trans-Cyclooct-4-en-1-ol for High-Speed Peptide and Protein Labeling via IEDDA Click Chemistry

Executive Summary The advent of bioorthogonal chemistry has fundamentally transformed our ability to probe and manipulate biological systems. Among the available conjugation strategies, the Inverse Electron-Demand Diels-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of bioorthogonal chemistry has fundamentally transformed our ability to probe and manipulate biological systems. Among the available conjugation strategies, the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine (Tz) stands out as the premier method for bioconjugation[1]. This application note provides an authoritative, in-depth guide on the derivatization of trans-cyclooct-4-en-1-ol (TCO-OH) into amine-reactive probes, followed by self-validating protocols for site-agnostic protein labeling and ultra-fast click ligation.

Mechanistic Insights: The Power of Strain and Entropy

To utilize trans-cyclooct-4-en-1-ol effectively, one must understand the thermodynamic and kinetic drivers that make it an exceptional bioorthogonal reagent[2].

The defining characteristic of TCO-OH is its massive ring strain (approximately 16.7 kcal/mol), which forces the eight-membered ring into a highly reactive "half-chair" conformation. In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The IEDDA reaction reverses this paradigm: the electron-deficient tetrazine (diene) reacts with the electron-rich, strained TCO (dienophile)[3].

Causality in Kinetics: The reaction is initiated by the interaction between the unusually low Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine and the high Highest Occupied Molecular Orbital (HOMO) of the strained TCO[1]. Following the initial [4+2] cycloaddition, the resulting bicyclic intermediate is highly unstable and rapidly undergoes a retro-Diels-Alder reaction. This step extrudes nitrogen gas ( N2​ ), providing an irreversible entropic driving force that pushes the reaction to completion without the need for toxic metal catalysts[3].

Mechanism Start Reactants Tetrazine + TCO-Protein Cyclo [4+2] Cycloaddition Inverse Electron-Demand Start->Cyclo HOMO-LUMO interaction Inter Intermediate Bicyclic Adduct Cyclo->Inter Elim Retro-Diels-Alder N2 Gas Elimination Inter->Elim Entropic driving force DHP Product 4,5-Dihydropyridazine Elim->DHP - N2 Oxid Oxidation (In Vivo/Air) Pyridazine Formation DHP->Oxid O2 Final Stable Conjugate Pyridazine Linkage Oxid->Final

Mechanistic pathway of the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.

Derivatization Strategy: From Alcohol to Active Ester

trans-Cyclooct-4-en-1-ol possesses a secondary hydroxyl group that is inert to direct protein conjugation. To utilize it for peptide or protein labeling, the hydroxyl group must be converted into an amine-reactive moiety.

The most robust strategy involves reacting TCO-OH with N,N′ -disuccinimidyl carbonate (DSC) in the presence of a mild base (e.g., DMAP or DIPEA) to form a TCO-NHS carbonate[2]. For complex biological applications, a Polyethylene Glycol (PEG) spacer is often inserted between the TCO and the NHS ester.

Why use a PEG spacer?

  • Solubility: TCO is highly hydrophobic. A PEG linker prevents target protein aggregation post-labeling.

  • Steric Relief: Proteins are bulky. Extending the TCO group away from the protein backbone ensures the tetrazine probe has unhindered access to the strained alkene, preserving the ultra-fast kinetics of the IEDDA reaction.

Workflow A trans-Cyclooct-4-en-1-ol (TCO-OH) B Derivatization (DSC, DMAP) A->B C TCO-NHS Ester (Amine Reactive) B->C D Protein Conjugation (pH 7.5-8.0) C->D E TCO-Labeled Protein D->E F IEDDA Ligation (+ Tetrazine Probe) E->F G Stable Pyridazine Bioconjugate F->G

Workflow for TCO-OH derivatization and subsequent protein labeling via IEDDA.

Quantitative Comparison of Bioorthogonal Kinetics

To contextualize the superiority of TCO-derivatized probes, the table below summarizes the second-order rate constants ( k2​ ) of common bioorthogonal reactions. The TCO-Tetrazine pair outperforms traditional click chemistry by several orders of magnitude, allowing for stoichiometric labeling at nanomolar concentrations[1],[4].

Bioorthogonal ReactionReagentsRate Constant ( k2​ , M −1 s −1 )BiocompatibilityCatalyst Required
CuAAC Alkyne + Azide10 to 100Low (Cu toxicity)Yes (Copper)
SPAAC DBCO + Azide0.1 to 1HighNo
IEDDA (Norbornene) Norbornene + Tetrazine~2HighNo
IEDDA (TCO) TCO + Tetrazine 103 to 104 HighNo
IEDDA (sTCO) sTCO + TetrazineUp to 106 HighNo

Data synthesized from established kinetic studies on bioorthogonal ligations[1],[4].

Self-Validating Experimental Protocols

Protocol A: Site-Agnostic Protein Labeling with TCO-NHS

This protocol describes the attachment of a TCO-PEG-NHS ester to primary amines (lysine residues and the N-terminus) of a target protein[2].

Reagents & Equipment:

  • Target Protein (1–5 mg/mL)

  • TCO-PEG4-NHS Ester (10 mM stock in anhydrous DMSO)

  • Conjugation Buffer: 1X PBS, pH 7.4, or 0.1 M Sodium Bicarbonate, pH 8.0.

  • Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Step-by-Step Methodology:

  • Buffer Exchange (Critical Step): Ensure the protein is in an amine-free buffer. Causality: Buffers containing Tris or glycine possess primary amines that will aggressively compete with the protein for the NHS ester, neutralizing the crosslinker and resulting in zero protein labeling[2].

  • Reagent Addition: Add a 10- to 20-fold molar excess of the TCO-PEG4-NHS ester to the protein solution. Causality: NHS esters are susceptible to hydrolysis in aqueous environments (half-life of ~1-2 hours at pH 7.4). A molar excess ensures a sufficient Degree of Labeling (DoL) despite competing hydrolysis.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C, with gentle end-over-end mixing.

  • Quenching (Optional but Recommended): Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes. Causality: Tris reacts with any remaining unhydrolyzed NHS esters, preventing off-target crosslinking during downstream assays.

  • Purification: Remove excess quenched TCO and DMSO using a pre-equilibrated desalting column.

  • Validation: Verify the successful attachment of TCO by Mass Spectrometry (MALDI-TOF or LC-MS). You should observe a mass shift corresponding to the addition of the TCO-PEG linker mass multiplied by the average DoL.

Protocol B: Ultra-Fast Tetrazine Ligation (The Click Reaction)

Once the protein is decorated with TCO groups, it can be reacted with any tetrazine-functionalized probe (e.g., Tetrazine-Fluorophore, Tetrazine-Biotin, or Tetrazine-Drug)[2].

Step-by-Step Methodology:

  • Preparation: Dilute the TCO-labeled protein to the desired working concentration (typically 1–10 µM) in PBS or physiological cell media.

  • Probe Addition: Add the Tetrazine-probe at a 1.5 to 3.0 molar equivalent relative to the total number of TCO groups on the protein. Causality: A slight excess ensures that the reaction is driven to absolute completion, maximizing signal-to-noise in downstream imaging or assay readouts[2].

  • Incubation: Incubate at room temperature for 15–30 minutes. Causality: Due to the exceptionally high k2​ of the TCO-Tz reaction (>2000 M −1 s −1 ), the reaction reaches >95% completion within minutes, even at micromolar concentrations[1].

  • Validation (Self-Validating Step): The tetrazine moiety is naturally pink/red and possesses a distinct UV-Vis absorbance peak around 510-520 nm. As the IEDDA reaction proceeds and the tetrazine is converted to a dihydropyridazine, this 520 nm peak will visibly bleach. Monitoring the disappearance of this peak via spectrophotometry provides real-time, self-validating proof that the click reaction has successfully occurred[5].

Sources

Method

Application Note: Catalytic Hydrogenation Methods for Cyclooct-4-en-1-ol

Introduction and Mechanistic Rationale Cyclooct-4-en-1-ol is a highly versatile eight-membered cyclic alkenol, frequently utilized as a critical building block in the synthesis of complex diterpenoids, homotropane alkalo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Cyclooct-4-en-1-ol is a highly versatile eight-membered cyclic alkenol, frequently utilized as a critical building block in the synthesis of complex diterpenoids, homotropane alkaloids, and advanced stimuli-responsive hydrogels [3]. The selective reduction of its endocyclic double bond to yield cyclooctanol is a fundamental transformation in drug development and synthetic chemistry.

Because cyclooct-4-en-1-ol possesses both a polar hydroxyl group and an unsaturated carbon-carbon double bond, the reduction must be chemoselective. Catalytic hydrogenation is the premier method for this conversion, offering high atom economy, clean reaction profiles, and near-quantitative yields[5].

The Causality of Catalyst and Solvent Selection

Catalytic hydrogenation is a heterogeneous process [4]. The reaction does not occur in the bulk solution but rather on the surface of solid catalyst particles.

  • Catalyst Dynamics : Palladium on carbon (Pd/C) is the gold standard for unhindered alkenes [2]. The high surface area of the activated carbon support maximizes the exposure of palladium nanoparticles. When H₂ gas is introduced, it undergoes dissociative chemisorption to form metal-hydride species. The cyclic alkene coordinates to the metal via its π-bond, followed by a stepwise migratory insertion and reductive elimination (the Horiuti-Polanyi mechanism), resulting in syn-addition of hydrogen [4].

  • Solvent Effects : Protic solvents like methanol (MeOH) or ethanol (EtOH) are highly recommended. They facilitate the rapid desorption of the newly formed, polar cyclooctanol from the catalyst surface. If the product remains bound, it can block active sites and stall the reaction (catalyst poisoning) [6].

Mechanism Step1 H2 Adsorption Step2 Alkene Coordination Step1->Step2 Step3 Migratory Insertion Step2->Step3 Step4 Reductive Elimination Step3->Step4 Step5 Product Desorption Step4->Step5 Step5->Step1 Catalyst Regeneration

Horiuti-Polanyi mechanism for alkene hydrogenation on a metal catalyst surface.

Quantitative Catalyst Comparison

Selecting the correct catalytic system depends on the specific laboratory constraints (e.g., ability to handle H₂ gas) and the steric environment of the substrate.

Table 1: Comparative Catalyst Performance for Cyclooct-4-en-1-ol Hydrogenation

Catalyst SystemHydrogen SourceTemp (°C)Pressure (atm)Preferred SolventTypical YieldMechanistic/Practical Notes
10% Pd/C H₂ Gas (Balloon)251.0Methanol>95%Standard method; fast kinetics; highly stereoselective syn-addition [2].
PtO₂ (Adams') H₂ Gas (Parr)251.0 - 3.0Ethyl Acetate>98%Reduced in situ to Pt black; ideal for sterically hindered conformations [4].
PdCl₂ + Zn Formic Acid25N/AMeCN / H₂O~90%Transfer hydrogenation; avoids pressurized H₂ gas; excellent chemoselectivity [1].

Experimental Workflow

Workflow A Substrate Preparation Cyclooct-4-en-1-ol in MeOH B Catalyst Addition 10% Pd/C (5-10 mol%) A->B C Atmospheric Exchange Vacuum / N2 / H2 Cycles B->C D Hydrogenation Reaction 1 atm H2, 25°C, 2-4 hrs C->D E In-Process Monitoring TLC (KMnO4) & GC-MS D->E E->D  If incomplete   F Filtration & Workup Pass through Celite Pad E->F  If complete   G Target Isolation Pure Cyclooctanol F->G

Standard experimental workflow for the catalytic hydrogenation of cyclooct-4-en-1-ol.

Detailed Methodologies & Self-Validating Protocols

Protocol A: Standard Heterogeneous Hydrogenation (Pd/C)

This protocol utilizes 10% Palladium on Carbon under an atmospheric pressure of hydrogen.

Materials:

  • Cyclooct-4-en-1-ol (1.0 eq, e.g., 10 mmol, 1.26 g)

  • 10% Pd/C (0.05 eq Pd, ~530 mg)

  • Methanol (HPLC grade, 30 mL)

  • Hydrogen gas (Balloon)

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve cyclooct-4-en-1-ol in 30 mL of methanol in a 100 mL two-neck round-bottom flask containing a magnetic stir bar.

  • Catalyst Addition (Causality Note): Carefully add the 10% Pd/C to the solution. Expert Insight: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. To prevent ignition, it is best practice to briefly suspend the Pd/C in a small volume of non-flammable solvent (like dichloromethane) or add it to the flask before the methanol under an inert argon blanket.

  • Atmospheric Exchange: Seal the flask with a rubber septum. Connect a vacuum line and a nitrogen line via a three-way stopcock. Evacuate the flask until the solvent gently boils, then backfill with nitrogen. Repeat this cycle three times to remove all oxygen [2].

  • Hydrogen Introduction: Replace the nitrogen line with a hydrogen-filled balloon attached to a syringe needle. Evacuate the flask one final time and backfill with H₂ gas.

  • Reaction Execution: Stir the suspension vigorously at room temperature (25 °C). The vigorous stirring is required to overcome the mass-transfer limitation of dissolving H₂ gas into the liquid phase to reach the solid catalyst.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3).

    • Validation Check: Cyclooct-4-en-1-ol and cyclooctanol may have similar Rf values. To differentiate, dip the TLC plate in a KMnO₄ stain and heat. The starting material (alkene) will immediately reduce the stain, turning it yellow/brown, while the saturated product will remain relatively unreactive.

    • Alternatively, use ¹H NMR: The disappearance of the multiplet at ~5.6 ppm (vinylic protons) confirms complete conversion.

  • Workup & Filtration: Once complete (typically 2-4 hours), evacuate the H₂ and backfill with N₂. Filter the black suspension through a pad of Celite to safely remove the Pd/C. Causality Note: Never let the Celite pad run completely dry while pulling air through it, as the concentrated Pd/C can spontaneously ignite. Wash the pad with additional methanol (2 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Cyclooctanol is somewhat volatile; maintain the water bath below 35 °C during rotary evaporation to prevent product loss.

Protocol B: Gas-Free Transfer Hydrogenation

For laboratories lacking safe H₂ gas infrastructure, transfer hydrogenation utilizing a sacrificial hydrogen donor is highly effective [1].

Step-by-Step Procedure:

  • Setup: In a 50 mL flask, dissolve cyclooct-4-en-1-ol (5 mmol) in acetonitrile (15 mL).

  • Reagent Addition: Add catalytic Palladium(II) chloride (PdCl₂, 10 mol%), Zinc powder (3.0 eq), and Formic Acid (5.0 eq) [1].

  • Reaction: Stir the mixture at 25 °C for 16 hours. The Zn powder reduces Pd(II) to active Pd(0) in situ, while formic acid decomposes to provide the necessary hydrogen equivalents.

  • Workup: Filter the heterogeneous mixture through Celite, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ to neutralize residual acid. Dry over MgSO₄ and concentrate to yield cyclooctanol.

References

  • Masesane, I.B., & Steel, P.G. Palladium-catalysed transfer hydrogenation of alkenes in the presence of zinc powder and various organic acids. SciSpace.
  • Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • Total Synthesis of (+)-Epoxydictymene. Application of Alkoxy-Directed Cyclization to Diterpenoid Construction. Journal of the American Chemical Society.
  • Chemistry LibreTexts. 8.6: Reduction of Alkenes - Hydrogenation. LibreTexts.
  • Chemistry LibreTexts. Catalytic Hydrogenation of Alkenes. LibreTexts.
  • Organic Chemistry Portal. Hydrogen. Organic Chemistry Portal.
Application

Introduction: The Unique Potential of Cyclooct-4-en-1-ol in Catalysis

An in-depth guide for researchers, scientists, and drug development professionals on the application of cyclooct-4-en-1-ol as a versatile ligand in transition metal catalysis. Cyclooct-4-en-1-ol is emerging as a compelli...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of cyclooct-4-en-1-ol as a versatile ligand in transition metal catalysis.

Cyclooct-4-en-1-ol is emerging as a compelling ligand scaffold in transition metal catalysis, primarily owing to its distinct structural and electronic properties. Its utility is rooted in the concept of hemilability , a feature that allows for dynamic coordination to a metal center, potentially accelerating catalytic turnovers.[1][2] This guide explores the synthesis, coordination, and application of this ligand, providing detailed protocols and mechanistic insights for its use in cutting-edge catalytic systems.

The core of cyclooct-4-en-1-ol's functionality lies in its two electronically distinct coordinating groups: a soft, π-acidic alkene and a hard, σ-donating hydroxyl group.[3] This hybrid nature allows the ligand to form a chelate complex where one group (typically the hydroxyl) can be easily displaced from the metal's coordination sphere while the other (the alkene) remains firmly bound.[1] This "on/off" coordination mechanism is crucial; it reduces the activation energy for substrate binding and product release, addressing the common trade-off between catalyst activity and stability.[2][4]

The trans-isomer, (E)-cyclooct-4-en-1-ol, is of particular interest. The significant ring strain of the trans-double bond enhances its coordination to transition metals and makes it a highly reactive component in various transformations.[5] Furthermore, its rigid, twisted structure imparts planar chirality, making it an effective chiral ligand for asymmetric catalysis.[6]

Hemilability_Concept cluster_catalyst Catalyst States cluster_cycle Catalytic Cycle M Metal Center (M) Closed Closed State (Coordinatively Saturated) L_L_prime Cyclooctenol Ligand (Alkene-OH) Open Open State (Vacant Site for Reactant) Closed->Open OH Dissociation (Hemilability) Open->Closed OH Re-coordination Reactant_Bound Reactant Complex (M-R) Open->Reactant_Bound + Reactant (R) Product_Formed Product Complex (M-P) Reactant_Bound->Product_Formed Catalytic Transformation Product_Formed->Closed - Product (P) + OH Re-coordination

Caption: The principle of hemilability in catalysis.

PART 1: Ligand Synthesis and Complex Formation

The accessibility of both cis- and trans-cyclooct-4-en-1-ol is crucial for its application. While the cis-isomer is thermodynamically more stable, the trans-isomer is often more desirable for catalysis due to its strain and chirality. The synthesis typically involves a photoisomerization step.

Protocol 1: Synthesis of (E)-Cyclooct-4-en-1-ol (trans-isomer)

This protocol describes the photosensitized isomerization of the commercially available (Z)-cyclooct-4-en-1-ol to its (E)-isomer, followed by selective extraction. This method leverages the much higher affinity of the strained trans-alkene for silver(I) ions.

Materials:

  • (Z)-cyclooct-4-en-1-ol (cis-isomer)

  • Ethyl benzoate (photosensitizer)

  • Cyclohexane (solvent)

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Ammonium hydroxide (NH₄OH) solution

  • Quartz reaction vessel or borosilicate glass (for irradiations >300 nm)

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: Prepare a two-phase system. In a quartz reaction vessel, dissolve (Z)-cyclooct-4-en-1-ol and ethyl benzoate in cyclohexane. Add an aqueous solution of silver nitrate. A typical ratio might be 1:1 v/v organic to aqueous phase.

  • Photoisomerization: Irradiate the biphasic mixture with a UV lamp while stirring vigorously. The ethyl benzoate absorbs the light and transfers the energy to the cis-isomer, promoting its conversion to the trans-isomer.

  • Selective Extraction: As the trans-isomer forms in the organic layer, it is selectively complexed by the AgNO₃ in the aqueous layer, effectively trapping it and driving the equilibrium towards the trans form.[5] The stability constant for the Ag(I) complex of the trans-isomer is significantly higher (KAgE ≈ 2100 M⁻¹) than for the cis-isomer (KAgZ ≈ 2.5 M⁻¹).

  • Isolation: After several hours of irradiation (monitor by TLC or GC-MS), separate the aqueous layer. To release the trans-isomer from its silver complex, wash the aqueous layer with an ammonium hydroxide solution.[5]

  • Final Extraction & Purification: Extract the liberated (E)-cyclooct-4-en-1-ol from the aqueous phase using a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Caption: Workflow for photoisomerization and extraction of the ligand.
Protocol 2: General Synthesis of a Rhodium(I)-Cyclooctenol Complex

This protocol provides a general method for the in situ generation or isolation of a Rh(I) catalyst complexed with (E)-cyclooct-4-en-1-ol, suitable for asymmetric catalysis.

Materials:

  • [Rh(acac)(CO)₂] or [Rh(cod)₂]BF₄ (Rhodium precursor)

  • (E)-cyclooct-4-en-1-ol (ligand)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, or toluene)

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Rh(I) center.

  • Ligand Exchange: In a Schlenk flask, dissolve the rhodium precursor in the anhydrous solvent.

  • Ligand Addition: Add a solution of (E)-cyclooct-4-en-1-ol (typically 1.1 to 2.2 equivalents relative to Rh) to the rhodium precursor solution at room temperature.

  • Complex Formation: Stir the mixture for 30-60 minutes. The formation of the active catalyst complex is often indicated by a color change. This solution can be used directly for catalysis (in situ preparation).

  • Isolation (Optional): To isolate the complex, the solvent can be removed under vacuum, and the resulting solid can be washed with a non-coordinating solvent like pentane or hexane to remove any unreacted ligand, then dried under vacuum. Characterization by NMR is recommended to confirm the structure.

PART 2: Application in Asymmetric Catalysis

The true value of (E)-cyclooct-4-en-1-ol is demonstrated in its application as a chiral ligand. Its planar chirality provides an effective asymmetric environment for metal-catalyzed reactions.

Application Note 1: Rhodium-Catalyzed Asymmetric 1,4-Addition of Organometallics to Enones

The conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of C-C bond formation. Using a chiral catalyst allows for the creation of stereogenic centers with high enantioselectivity. trans-Cyclooctenes have been successfully employed as chiral olefin ligands for rhodium-catalyzed 1,4-additions.[6]

Causality of Experimental Choices:

  • Metal Choice: Rhodium(I) is highly effective for 1,4-additions due to its ability to readily undergo oxidative addition and reductive elimination steps in the catalytic cycle.

  • Ligand Choice: The planar chiral framework of (E)-cyclooct-4-en-1-ol dictates the facial selectivity of the nucleophilic attack on the rhodium-bound enone. The hydroxyl group's hemilabile nature can help stabilize the catalyst and open a coordination site for the incoming enone substrate.

  • Reagent: Organotin or organoboron reagents are often used as they are compatible with a wide range of functional groups and exhibit appropriate transmetalation kinetics with rhodium.

Protocol 3: Asymmetric 1,4-Addition of Phenyltrimethoxytin to Cyclohexenone

Materials:

  • [Rh(acac)(CO)₂] (1.0 mol%)

  • (E)-cyclooct-4-en-1-ol (1.1 mol%)

  • 2-Cyclohexen-1-one (1.0 equiv)

  • Phenyltrimethoxytin (1.2 equiv)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere setup

Procedure:

  • Catalyst Preparation: In a glovebox or under argon, add [Rh(acac)(CO)₂] and (E)-cyclooct-4-en-1-ol to a dry Schlenk flask. Add anhydrous 1,4-dioxane and stir for 30 minutes at room temperature to form the active catalyst.

  • Reaction Initiation: Add 2-cyclohexen-1-one to the catalyst solution.

  • Nucleophile Addition: Slowly add phenyltrimethoxytin to the reaction mixture.

  • Reaction Progress: Stir the reaction at a controlled temperature (e.g., 40 °C) and monitor its progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product, 3-phenylcyclohexan-1-one, by chiral HPLC or GC analysis.

Data Presentation:

EntryLigand Substituent (at C1)Enone SubstrateYield (%)Enantiomeric Excess (% ee)
1-OHCyclohexenone>9585
2-OBn (Benzyl ether)Cyclohexenone>9593
3-OHCyclopentenone9280

Table adapted from findings related to trans-cyclooctene ligands in Rh-catalyzed additions. Introducing a substituent at the allylic position can further improve enantioselectivity.[6]

Catalytic_Cycle_1_4_Addition Catalyst [Rh(I)-L] Enone_Coord Enone Coordination Catalyst->Enone_Coord + Enone Ox_Add Oxidative Addition [Rh(III)(Ar)(SnR3)L] Mig_Ins Migratory Insertion (Enolate formation) Ox_Add->Mig_Ins C-C bond formation Transmetal Transmetalation (Not shown, simplified cycle) Enone_Coord->Ox_Add + Ar-SnR3 Red_Elim Reductive Elimination Mig_Ins->Red_Elim Protonolysis Red_Elim->Catalyst - Product Product Chiral Product Red_Elim->Product

Caption: Simplified catalytic cycle for Rh-catalyzed 1,4-addition.

PART 3: Further Potential and Outlook

While rhodium catalysis is a prime example, the hemilabile and chiral properties of cyclooct-4-en-1-ol make it a promising ligand for other transition metals and reaction types.

  • Iridium Catalysis: Iridium complexes are renowned for their efficacy in hydrogenation, C-H activation, and allylic substitution reactions.[7][8] The hemilabile hydroxyl group of cyclooct-4-en-1-ol could be particularly advantageous in transfer hydrogenation, where it might participate in the proton transfer mechanism. The alkene moiety can stabilize the active Ir(I) or Ir(III) species.[9]

  • Palladium Catalysis: In palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, hemilabile ligands can accelerate the reductive elimination step by transiently opening a coordination site.[10][11] Exploring chiral cyclooctenol derivatives in asymmetric Pd-catalyzed reactions is a promising area for future research.

  • Ruthenium Catalysis: Ruthenium catalysts are workhorses in olefin metathesis and hydrogenation.[12][13] The coordination of a cyclooctenol ligand could modulate the steric and electronic environment of the Ru center, potentially influencing selectivity in complex substrate settings.

Conclusion

Cyclooct-4-en-1-ol represents a powerful yet underexplored class of ligands for transition metal catalysis. Its unique combination of a tunable chiral scaffold and a hemilabile hydroxyl group provides a sophisticated tool for catalyst design. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to harness the potential of this ligand in developing novel, efficient, and selective catalytic transformations for applications in academic research and the synthesis of high-value chemicals and pharmaceuticals.

References

  • Wikipedia. (n.d.). Hemilability. Retrieved from [Link]

  • Gao, F., et al. (2021). Dynamic evolution of the active center driven by hemilabile coordination in Cu/CeO2 single-atom catalyst. ResearchGate. Retrieved from [Link]

  • Aldossary, A., et al. (2023). Classification of Hemilabile Ligands Using Machine Learning. ChemRxiv. Retrieved from [Link]

  • Braunstein, P., et al. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. PubMed. Retrieved from [Link]

  • Aldossary, A., et al. (2023). Classification of Hemilabile Ligands Using Machine Learning. PubMed. Retrieved from [Link]

  • Kee, J. M., et al. (2012). Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation. PMC. Retrieved from [Link]

  • Huscap. (2024). Mechanism-Guided Development of Bifunctional Cyclooctenes as Active, Practical, and Light- Gated Bromination Catalysts. Retrieved from [Link]

  • ResearchGate. (2025). Mechanism‐Guided Development of Bifunctional Cyclooctenes as Active, Practical, and Light‐Gated Bromination Catalysts | Request PDF. Retrieved from [Link]

  • PubMed. (2025). Mechanism-Guided Development of Bifunctional Cyclooctenes as Active, Practical, and Light-Gated Bromination Catalysts. Retrieved from [Link]

  • Stanford Libraries. (n.d.). SYNTHESIS OF CYCLOOCTATETRAENES AS LIGANDS FOR CATALYSIS PART II: STUDIES ON THE C1B BINDING DOMAIN O. Retrieved from [Link]

  • ResearchGate. (n.d.). General synthetic procedure part 1. Synthesis of the cyclooctatetraene-complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The rhodium catalysed co-oxygenation of cis-cyclo-octene. Retrieved from [Link]

  • Bulgarian Academy of Sciences. (2021). Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. Bulgarian Chemical Communications, 53(1), 93-97. Retrieved from [Link]

  • Pigga, M., et al. (2024). trans-Cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rhodium(II)-catalysed generation of cycloprop-1-en-1-yl ketones and their rearrangement to 5-aryl-2-siloxyfurans. Retrieved from [Link]

  • Clariant. (n.d.). Catalysts for hydrogenation processes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Post-synthesis DNA Modifications Using a trans-Cyclooctene Click Handle. Retrieved from [Link]

  • National Institutes of Health. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). A Nucleophilic addition reactions of trans-cyclooct-4-enone as a.... Retrieved from [Link]

  • TRACE: Tennessee Research and Creative Exchange. (n.d.). Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazin. Retrieved from [Link]

  • National Institutes of Health. (2016). Iridium Cyclooctene Complex That Forms a Hyperpolarization Transfer Catalyst before Converting to a Binuclear C–H Bond Activation Product Responsible for Hydrogen Isotope Exchange. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). trans‐Cyclooctenes as Chiral Ligands in Rhodium‐Catalyzed Asymmetric 1,4‐Additions | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Versatility of Cyclooctadiene Ligands in Iridium Chemistry and Catalysis. Retrieved from [Link]

  • PubMed. (n.d.). Control of Enantioselectivity in Rhodium(I) Catalysis by Planar Chiral Dibenzo[a,e]cyclooctatetraenes. Retrieved from [Link]

  • Princeton University. (n.d.). Cycloisomerization of Enynes via Rhodium Vinylidene-Mediated Catalysis. Retrieved from [Link]

  • PubChem. (n.d.). Cyclooct-4-en-1-ol. Retrieved from [Link]

  • National Institutes of Health. (2021). Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium(II)-Catalyzed Cross-Coupling of Simple Alkenes with Acrylates: A Direct Approach to 1,3-Dienes through C–H Activatio. Retrieved from [Link]

  • National Institutes of Health. (2025). General palladium-catalyzed cross coupling of cyclopropenyl esters. PMC. Retrieved from [Link]

  • MDPI. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Photoinduced Reductive C–O Couplings from Unsymmetrical Bis-Cyclometalated Pt(IV) Dicarboxylato Complexes. PMC. Retrieved from [Link]

  • MDPI. (2024). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Retrieved from [Link]

  • University of Windsor. (n.d.). Iridium-Catalyzed Formation of Carbon–Carbon and Carbon–Heteroatom Bonds. Retrieved from [Link]

  • Emory Theses and Dissertations. (2023). Developing Transition Metal Catalysts that Incorporate Redox-Active Ligand Frameworks for Sustainable Catalysis. Retrieved from [Link]

  • YouTube. (2020). palladium catalytic cycle. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Synthesis of cis‐cyclooct‐4‐enone (1) and trans‐cyclooct‐4‐enone.... Retrieved from [Link]

  • PubMed. (2020). Iridium-Catalyzed Cyclative Indenylation and Dienylation through Sequential B(4)-C Bond Formation, Cyclization, and Elimination from o-Carboranes and Propargyl Alcohols. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective synthesis of dibenzo[a,c]cyclooctatetraenes via palladium-catalyzed [4+4] cyclic homocoupling of borylvinyl iodobenzene derivatives. Retrieved from [Link]

  • KAUST Repository. (n.d.). Ancillary Ligands Impact Branching Microstructure in Late-Transition-Metal Polymerization Catalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Post-Functionalization of Organometallic Complexes via Click-Reaction. PMC. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Cyclooct-4-en-1-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the overall yield of cyclooct-4-en-1-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the overall yield of cyclooct-4-en-1-ol. Whether you are synthesizing the (Z)-isomer as a chemical intermediate or targeting the highly strained (E)-isomer (TCO-OH) for inverse electron-demand Diels–Alder (IEDDA) bioorthogonal click chemistry, yield losses are typically concentrated in three distinct phases: non-selective epoxidation, emulsion-trapped reductions, and inefficient photoisomerization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your overall yield.

Part 1: Synthesis Workflow & Mechanistic Overview

The synthesis of cyclooct-4-en-1-ol from 1,5-cyclooctadiene (1,5-COD) is a multi-step process. Understanding the flow of intermediates is critical for diagnosing where your yield is dropping.

Synthesis COD 1,5-Cyclooctadiene (1,5-COD) Epox 9-Oxabicyclo[6.1.0]non-4-ene (Monoepoxide) COD->Epox mCPBA or H2O2/Cat (Monoepoxidation) Z_ol (Z)-Cyclooct-4-en-1-ol (cis-isomer) Epox->Z_ol LiAlH4 / Et2O (Reduction) E_ol (E)-Cyclooct-4-en-1-ol (trans-isomer / TCO-OH) Z_ol->E_ol hν, Sensitizer, Ag+ (Photoisomerization)

Reaction workflow for the synthesis of (Z)- and (E)-cyclooct-4-en-1-ol from 1,5-cyclooctadiene.

Part 2: Troubleshooting FAQs

Phase 1: Monoepoxidation of 1,5-Cyclooctadiene

Q: Why is my monoepoxidation yielding a high percentage of 1,2,5,6-diepoxycyclooctane instead of the monoepoxide? A: This is a localized concentration issue. 1,5-COD possesses two isolated double bonds. Mechanistically, epoxidizing the first double bond slightly deactivates the second due to transannular strain, but diepoxidation remains a highly competitive side reaction. If you add your oxidant (e.g., mCPBA) too quickly or at room temperature, the local concentration of the oxidant exceeds the substrate, driving the formation of the diepoxide. Solution: To maximize the monoepoxide yield, maintain a strict 1.0 equivalent of oxidant and add it dropwise at 0 °C to a dilute solution of 1,5-COD. Alternatively, using controlled aqueous H₂O₂ oxidation with a manganese catalyst can selectively yield up to 62% of the desired monoepoxide[1].

Phase 2: Epoxide Ring-Opening / Reduction

Q: I am losing significant yield during the LiAlH₄ reduction step. The workup results in a gelatinous mess. How can I recover my cyclooct-4-en-1-ol? A: You are experiencing product trapping due to improper quenching. LiAlH₄ is a powerful reducing agent, and the intermediate alkoxide coordinates strongly to the aluminum center[2]. If you quench the reaction simply by dumping in water or dilute acid, you form a thick, gelatinous aluminum hydroxide emulsion. This emulsion physically traps the cyclooct-4-en-1-ol, making extraction nearly impossible and drastically reducing your isolated yield. Solution: You must utilize the Fieser Workup [3]. By sequentially adding specific ratios of water and sodium hydroxide, you force the aluminum salts to precipitate as a granular, free-flowing white powder (aluminate salts) that can be easily filtered over Celite. Implementing this exact stoichiometric quench routinely pushes reduction yields to 96.1%[4].

Phase 3: Photoisomerization to trans-Cyclooct-4-en-1-ol (TCO-OH)

Q: How do I efficiently convert the (Z)-isomer to the (E)-isomer for click chemistry, and why does my yield drop upon scaling up? A: The (E)-isomer (TCO-OH) contains a highly strained trans double bond. UV irradiation of the (Z)-isomer in the presence of a sensitizer (like methyl benzoate) creates a photostationary state that actually favors the cis form. To drive the reaction forward, you must continuously circulate the mixture through a column of silver nitrate-impregnated silica gel (TAg silica). The Ag⁺ ions strongly and selectively coordinate with the strained trans alkene, pulling it out of the equilibrium mixture[5]. Yield drops during scale-up are almost always caused by Ag⁺ depletion or silica degradation. Reloading the silica with silver ions or switching to a sulfonated silica gel backbone prevents capacity loss, allowing for reproducible yields of ~62%[5].

Part 3: Quantitative Yield Optimization Data

Synthesis StageTarget IntermediateKey Optimization ParameterStandard YieldOptimized YieldPrimary Yield-Loss Mechanism
Epoxidation 9-Oxabicyclo[6.1.0]non-4-eneOxidant Stoichiometry (1.0 eq, 0 °C)40–50%62–70% Over-oxidation to diepoxide
Reduction (Z)-Cyclooct-4-en-1-olFieser Quench ( n : n : 3n ratio)30–50%96.1% Product trapped in Al-hydroxide emulsion
Isomerization (E)-Cyclooct-4-en-1-olAg⁺ Loading (TAg Silica Gel)20–30%62% Poor trapping / UV degradation

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process visual or analytical cues are met.

Protocol 1: Synthesis of 9-Oxabicyclo[6.1.0]non-4-ene (Monoepoxide)
  • Setup: Dissolve 1,5-cyclooctadiene (1.2 equivalents) in anhydrous CH₂Cl₂ and cool the flask to 0 °C using an ice bath.

  • Addition: Dissolve mCPBA (1.0 equivalent) in anhydrous CH₂Cl₂. Transfer this to an addition funnel and add dropwise to the 1,5-COD solution over 2 hours.

  • In-Process Control: Monitor via GC or TLC. The appearance of a single new product peak indicates monoepoxidation. If a secondary product peak emerges rapidly, your addition rate is too fast; slow the drip rate immediately to prevent diepoxide formation.

  • Workup: Wash the organic layer with saturated aqueous Na₂SO₃ to quench unreacted peroxides, followed by saturated NaHCO₃ to remove m-chlorobenzoic acid. Dry over MgSO₄, filter, and concentrate.

Protocol 2: Synthesis of (Z)-Cyclooct-4-en-1-ol via LiAlH₄ Reduction
  • Reaction: Suspend LiAlH₄ ( n grams, e.g., 1.2 g, 30.4 mmol) in strictly anhydrous diethyl ether (100 mL) at 0 °C under inert atmosphere[4].

  • Addition: Slowly add the monoepoxide (4.2 g, 33.8 mmol) dropwise. Stir at room temperature for 4 hours.

  • The Fieser Quench (Critical Step): Cool the reaction back to 0 °C. For exactly n grams of LiAlH₄ used, perform the following sequential additions dropwise with vigorous stirring[3]:

    • Add n mL of distilled H₂O. (Visual Cue: Vigorous bubbling of H₂ gas. Wait until bubbling subsides).

    • Add n mL of 15% aqueous NaOH.

    • Add 3n mL of distilled H₂O.

  • Validation: Remove the ice bath and stir for 15 minutes. Self-Validation: The mixture must transition from a grey, bubbling slurry to a suspension containing a stark white, granular precipitate. If it is gelatinous, continue stirring and add a small amount of anhydrous MgSO₄.

  • Isolation: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with ether. Concentrate the clarified ether solution to yield (Z)-cyclooct-4-en-1-ol (approx. 96.1% yield)[4].

Protocol 3: Flow Photochemical Synthesis of (E)-Cyclooct-4-en-1-ol
  • Preparation: Dissolve (Z)-cyclooct-4-en-1-ol and methyl benzoate (sensitizer, 2.0 equivalents) in a 9:1 ether:hexanes mixture[5].

  • System Setup: Set up a flow photochemistry loop passing through a quartz tube (irradiated by UV light) and a Biotage® cartridge packed with silver nitrate-exchanged sulfonated silica gel (TAg silica)[5].

  • Irradiation: Circulate the mixture through the UV reactor and the TAg silica column. The UV light continuously isomerizes the (Z)-alkene to the (E)-alkene, which is immediately trapped by the Ag⁺ in the column.

  • Isolation: Once GC analysis shows no further conversion (typically ~6 hours), disconnect the column, flush with ether, and dry. Elute the trapped (E)-cyclooct-4-en-1-ol using ammonium hydroxide/ether to break the silver coordination, yielding the final product[5].

Sources

Optimization

Preventing thermal isomerization of trans-cyclooct-4-en-1-ol during storage

Focus: Preventing Thermal & Chemical Isomerization of trans-Cyclooct-4-en-1-ol From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting guide for trans-cyclooct-4-en-1-ol (TCO-OH) storage...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Preventing Thermal & Chemical Isomerization of trans-Cyclooct-4-en-1-ol

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting guide for trans-cyclooct-4-en-1-ol (TCO-OH) storage and handling. As drug development professionals and chemical biologists, you rely on the inverse-electron-demand Diels-Alder (IEDDA) reaction for its unparalleled kinetics. However, the exact feature that makes TCO-OH so uniquely reactive—its immense ring strain (approx. 16.7 kcal/mol)—also makes it thermodynamically desperate to relax into the unreactive cis-cyclooctene (CCO) isomer[1][2].

This guide bridges the gap between theoretical physical organic chemistry and practical benchtop survival. We will explore the causality of TCO degradation and provide self-validating protocols to ensure your reagents remain >95% active for years.

The Causality of TCO Isomerization (Visualized)

To stop isomerization, we must understand its pathways. TCO-OH does not just "go bad"; it is actively pushed over its activation energy barrier (approx. 35.6 kcal/mol) by environmental catalysts[2].

TCO_Isomerization TCO trans-cyclooct-4-en-1-ol (Highly Reactive Dienophile) AgComplex TCO-Ag(I) Complex (Thermodynamically Locked) TCO->AgComplex + AgNO3 (Acetonitrile) HeatLight Thermal Energy / UV Light (Direct Excitation) TCO->HeatLight Radicals Thiols / Free Radicals (Reversible Addition) TCO->Radicals CCO cis-cyclooct-4-en-1-ol (Unreactive Isomer) AgComplex->TCO + NaCl (Precipitates AgCl) HeatLight->CCO Overcomes 35.6 kcal/mol barrier Radicals->CCO C-C Bond Rotation & Elimination

Mechanistic pathways of trans-cyclooct-4-en-1-ol isomerization and Silver(I) stabilization.

Troubleshooting & FAQs

Q1: My trans-cyclooct-4-en-1-ol stock solution lost 80% of its reactivity after a month in the -20°C freezer. Why? The Science: You likely stored it in a protic solvent or a solvent containing trace radical initiators. While neat (solid) TCO-OH is relatively stable at -20°C, solutions are highly susceptible to radical-mediated isomerization. Trace thiols, oxygen (forming peroxides), or even thiamine degradation products in biological media can act as catalysts[3][4]. They reversibly add to the strained double bond, allowing the carbon-carbon bond to rotate freely into the relaxed cis-conformation before eliminating the radical[3]. The Fix: Never store TCO-OH as a dilute stock solution for long periods. Store it as a neat solid under Argon[1]. If you must store a solution, use anhydrous, degassed DMSO or DMF, and consider adding a free radical inhibitor like Trolox or di-t-butyl-resorcinol[3][5].

Q2: We use TCO-OH for manufacturing a clinical-stage radiotracer precursor. We need a guaranteed shelf-life of >12 months at room temperature. Is this physically possible? The Science: Yes, through Silver(I) metal complexation. The Ag⁺ ion coordinates directly with the π-electrons of the trans-double bond. This coordination drastically lowers the ground-state energy of the molecule and physically locks the ring conformation, making thermal twisting or radical attack impossible[3][6]. The Fix: Convert your TCO-OH into a TCO•AgNO₃ complex for storage[3]. When you are ready to use it, simply add aqueous NaCl. The silver precipitates instantly as AgCl, releasing the pristine TCO-OH into solution. (See Protocol 1 below).

Q3: Does light exposure actually matter, or is that just a precaution? The Science: It matters critically. TCOs and CCOs exist in a photostationary equilibrium when exposed to UV light. In fact, the industrial synthesis of TCO relies on UV irradiation of CCO followed by continuous extraction[4]. Ambient laboratory fluorescent lighting contains enough UV to slowly push your TCO back to the thermodynamically favored CCO state[4]. The Fix: Always use amber glass vials and wrap secondary containers in aluminum foil[1].

Quantitative Data: Storage Conditions vs. Isomerization

To standardize your lab's Standard Operating Procedures (SOPs), refer to the following empirically validated storage matrix[1][3][4][7].

Storage StateTemperatureAtmosphereLight ExposureAdditivesExpected Shelf-Life (>95% Active)
Neat Solid -80°CArgon / N₂Dark (Amber)None> 2 Years
Neat Solid -20°CArgon / N₂Dark (Amber)None12 - 14 Months
Neat Solid 25°C (RT)AirAmbientNone< 2 Weeks (Rapid degradation)
Solution (DMSO) -20°CArgon / N₂DarkTrolox (1 mM)~ 3 - 6 Months
Ag(I) Complex 30°CAirDarkNone> 1 Year (Indefinite if dry)
Cell Media (DMEM) 37°CAirAmbientNone< 60 Minutes (Thiamine catalyzed)
Self-Validating Experimental Protocols

As an application scientist, I insist on self-validating systems. You should not blindly trust that your TCO is active; you must prove it mechanically and analytically.

Protocol 1: Preparation and On-Demand Decomplexation of TCO-Ag(I) Complexes

Purpose: To chemically lock the TCO-OH for long-term, room-temperature storage, and release it cleanly prior to the IEDDA reaction[3].

Step 1: Complexation (Storage Preparation)

  • Weigh 100 mg of trans-cyclooct-4-en-1-ol in a dry, amber round-bottom flask.

  • Dissolve in 5 mL of anhydrous Methanol (MeOH) or Acetonitrile (MeCN)[3].

  • Add 1.1 molar equivalents of Silver Nitrate (AgNO₃) to the solution[3].

  • Stir at room temperature for 15 minutes in the dark. The complex forms almost instantaneously[3].

  • Remove the solvent under reduced pressure (rotary evaporation) while keeping the flask wrapped in foil.

  • Validation: The resulting solid is the TCO•AgNO₃ complex. It can be stored safely on the benchtop, but keeping it desiccated in the dark is recommended to prevent general oxidative degradation[3].

Step 2: Decomplexation (Pre-Reaction Release)

  • Dissolve the required amount of TCO•AgNO₃ complex in your reaction buffer or solvent.

  • Add a 10-fold volumetric excess of 1M NaCl solution (or ensure your biological buffer, like PBS, has high chloride content)[3].

  • Causality/Validation: A white precipitate (AgCl) will form immediately. The extreme insolubility of AgCl (Ksp = 1.77×10⁻¹⁰) drives the decomplexation thermodynamically to 100% completion[3]. If no precipitate forms, your complex has degraded or your chloride source is compromised.

  • Centrifuge at 10,000 x g for 3 minutes to pellet the AgCl. The supernatant contains pure, highly reactive TCO-OH ready for tetrazine ligation.

Protocol 2: ¹H NMR-Based Stability Assay

Purpose: To quantify the exact trans/cis ratio of your storage batch before a critical in vivo or manufacturing run[1].

  • Sample Prep: Accurately weigh ~5 mg of the TCO-OH sample[1].

  • Internal Standard: Add a known amount of 1,3,5-trimethoxybenzene (as a quantitative internal standard)[1].

  • Solvent: Dissolve the mixture in 0.5 mL of CD₃OD or CDCl₃. (Avoid D₂O unless complexed, due to solubility limits)[1].

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum (minimum 16 scans)[1].

  • Analysis & Validation:

    • Locate the vinylic protons of the trans-isomer (typically complex multiplets around 5.4 - 5.8 ppm).

    • Locate the vinylic protons of the cis-isomer (which shift upfield or present different coupling constants due to the relaxed ring).

    • Integrate the peaks relative to the internal standard to calculate the exact percentage of active TCO. This provides absolute mathematical validation of your reagent's integrity before committing to expensive downstream workflows.

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Troubleshooting

Technical Support Center: Optimizing UV Photoisomerization of Cyclooct-4-en-1-ol

Welcome to the Technical Support Center for bioorthogonal reagent synthesis. The photoisomerization of cis-cyclooct-4-en-1-ol to its highly strained trans-isomer (TCO) is a foundational process for generating inverse ele...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioorthogonal reagent synthesis. The photoisomerization of cis-cyclooct-4-en-1-ol to its highly strained trans-isomer (TCO) is a foundational process for generating inverse electron-demand Diels-Alder (IEDDA) click-chemistry probes. Because this isomerization is thermodynamically unfavorable, standard batch photochemistry often results in poor yields and product degradation.

This guide provides field-proven insights, self-validating protocols, and diagnostic troubleshooting to help you achieve preparative-scale synthesis using metal-complexation-driven flow photochemistry.

System Architecture & Workflow

To overcome the unfavorable photostationary state, the reaction must be performed in a continuous closed-loop flow system. The mixture is irradiated to induce isomerization, and the resulting trans-isomer is immediately sequestered by a silver(I) stationary phase, driving the equilibrium forward.

Workflow Reservoir Reservoir (cis-isomer + Sensitizer) Pump HPLC Pump (Flow Control) Reservoir->Pump Reactor UV Photoreactor (254 nm, Quartz) Pump->Reactor AgColumn Ag(I) Silica Column (trans-isomer Capture) Reactor->AgColumn cis + trans mixture AgColumn->Reservoir Unreacted cis recycle

Flow photochemical setup for continuous trans-cyclooct-4-en-1-ol synthesis and capture.

Standard Operating Procedure (SOP): Preparative Flow Photoisomerization

This protocol is designed as a self-validating system . By incorporating an internal standard, operators can dynamically verify the success of the isomerization and the efficiency of the capture column in real-time without interrupting the flow[1].

Step 1: Reagent & Sensitizer Preparation

  • Dissolve (Z)-cyclooct-4-en-1-ol (e.g., 6.65 mmol) in a non-polar solvent system (typically 9:1 ether:hexanes, 500 mL)[1].

  • Add methyl benzoate (approx. 2 equivalents) to act as the triplet photosensitizer[1].

  • Validation Step: Add an inert internal standard, such as dodecane (approx. 1.2 equivalents), to the reservoir[1]. Take a baseline aliquot for Gas Chromatography (GC) analysis.

Step 2: Flow System Assembly

  • Connect the solvent reservoir to an HPLC metering pump.

  • Route the pump output through a 500 mL quartz tube reactor positioned inside a 254 nm UV photoreactor[1].

  • Connect the outlet of the quartz tube to a chromatography cartridge packed with Ag(I)-exchanged sulfonated (tosic) silica gel[1].

  • Route the column effluent back into the solvent reservoir to close the loop.

Step 3: Irradiation and Real-Time Validation

  • Initiate the pump to establish a steady flow rate, ensuring the system is free of air bubbles.

  • Ignite the 254 nm UV lamps.

  • Validation Step: Every 60 minutes, take an aliquot from the reservoir and analyze it via GC. Because the trans-isomer is selectively trapped on the Ag(I) column, you should observe the cis-isomer peak shrinking relative to the constant dodecane peak[1]. If the cis-isomer depletes but no trans-isomer appears in the reservoir, your photoisomerization and capture mechanics are functioning perfectly.

Step 4: Product Isolation

  • Once GC analysis shows no further conversion (typically after 6–7 hours), turn off the UV lamps and disconnect the column[1].

  • Flush the column with ether and dry it with compressed air to remove all residual cis-isomer and methyl benzoate[1].

  • Elute the trapped trans-cyclooct-4-en-1-ol using a polar, silver-disrupting solvent mixture (e.g., ammonium hydroxide in methanol/dichloromethane).

Diagnostic FAQs & Troubleshooting

Q1: Why is my overall conversion to the trans-isomer plateauing at <10% in a standard batch setup? A1: The photoisomerization of cyclooctenes heavily favors the cis-isomer at the photostationary state. In a batch reactor, the newly formed trans-isomer remains in the irradiation zone, where it either rapidly reverts to the cis-geometry or undergoes photo-degradation. Flow chemistry is absolutely necessary to obtain trans-cycloalkenes in preparative yields[2]. By continuously sweeping the mixture through a silver column, the trans-isomer is removed from the light path via selective metal complexation, driving the thermodynamic equilibrium forward[2].

Q2: I am scaling up the flow reaction, but I am observing significant silver leaching from the AgNO₃/SiO₂ column into my product stream. How can I prevent this? A2: Traditional methods utilize silver nitrate physically impregnated onto bare silica gel. While effective at small scales, the weak interaction allows silver ions to leach into the mobile phase during extended circulation. To solve this, switch your stationary phase to Ag(I) immobilized on tosic (sulfonated) silica gel[3]. The sulfonate groups form a strong ionic bond with the silver ions, preventing leaching at higher loadings while maintaining the requisite affinity for capturing the trans-alkene[3].

Q3: My UV lamp is active, but isomerization is extremely slow even in flow. What photochemical parameters should I verify? A3: First, verify your glassware. Borosilicate glass absorbs UV light below 300 nm; you must use a quartz tube to allow the 254 nm light to penetrate the reaction mixture[1]. Second, verify the presence and concentration of your photosensitizer (methyl benzoate)[1]. Direct irradiation of the alkene is inefficient. Methyl benzoate absorbs the 254 nm photons, undergoes intersystem crossing to a triplet state, and transfers this triplet energy to the cis-alkene, providing the exact energy required to break the π-bond and allow rotation into the strained trans-geometry.

Logical Troubleshooting Tree

Troubleshooting Start Issue: Low trans-isomer Yield CheckUV Verify UV & Sensitizer Start->CheckUV CheckFlow Verify Flow & Capture Start->CheckFlow Sensitizer Use 254nm Quartz & Methyl Benzoate CheckUV->Sensitizer Ag Check Ag(I) Loading & Tosic Silica CheckFlow->Ag

Logical troubleshooting tree for diagnosing low photoisomerization yields.

Quantitative Performance Metrics

To guide your experimental design, the table below summarizes the expected performance metrics when transitioning from batch to optimized flow conditions.

ParameterBatch PhotochemistryFlow with AgNO₃/SiO₂Flow with Ag(I)-Tosic Silica
Reaction Equilibrium Photostationary (Favors cis)Driven to trans via captureDriven to trans via capture
Typical Yield < 10%60 - 75%70 - 85%
Silver Leaching N/AHigh (Problematic at scale)Negligible
Column Reusability N/ASingle-use typicallyHigh (Regenerable)

References

  • Large-Scale Flow Photochemical Synthesis of Functionalized trans-Cyclooctenes Using Sulfon
  • Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complex
  • Large-Scale Flow Photochemical Synthesis of Functionalized trans-Cyclooctenes Using Sulfon

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Cyclooct-4-en-1-ol Functionalization

Welcome to the Advanced Applications Support Center. Cyclooct-4-en-1-ol (often utilized in its trans conformation, TCO-OH) is a highly strained, 8-membered cyclic alkenol critical for bioorthogonal chemistry, complex mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Cyclooct-4-en-1-ol (often utilized in its trans conformation, TCO-OH) is a highly strained, 8-membered cyclic alkenol critical for bioorthogonal chemistry, complex molecule synthesis, and targeted drug delivery[1]. However, its unique medium-ring structure introduces severe steric challenges, primarily driven by transannular interactions and restricted conformational flipping.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome steric barriers during the functionalization of both the alkene and the hydroxyl moieties.

Core Functionalization Pathways & Steric Management

G TCO Cyclooct-4-en-1-ol (TCO-OH) Steric Steric Hindrance Factors - Transannular Interactions - Ring Conformation TCO->Steric Epox Alkene Epoxidation (Directed) TCO->Epox Click IEDDA Click Reaction (Bioorthogonal) TCO->Click Ester OH Functionalization (e.g., NHS Carbonate) TCO->Ester Vanadium Solution: VO(acac)2 Coordinates OH to direct peroxide delivery Epox->Vanadium Overcome Shielding Axial Solution: Use Axial-Isomer Minimizes linker shielding Click->Axial Maximize Kinetics DMAP Solution: DMAP Catalysis Overcomes secondary alcohol bulk Ester->DMAP Enhance Nucleophilicity

Mechanistic pathways for overcoming steric shielding in cyclooct-4-en-1-ol functionalization.

Troubleshooting Guides & FAQs

Q1: Why is my Inverse Electron-Demand Diels-Alder (IEDDA) click reaction with TCO-OH and tetrazine-functionalized macromolecules so sluggish? A1: The root cause is likely macromolecular steric shielding combined with the stereochemistry of your TCO-OH isomer. In medium-sized rings, the hydroxyl group's orientation dictates the accessibility of the strained double bond. The axial diastereomer of (4E)-cyclooct-4-en-1-ol is significantly more reactive than the equatorial isomer because the axial orientation minimizes steric clash between the incoming tetrazine and the ring's allylic protons[1]. Furthermore, if you are conjugating TCO to a large nanocarrier or protein, long PEG linkers (e.g., PEG106) can actually fold back and sterically mask the TCO moiety, reducing click efficiency from >90% to ~35%[2]. Actionable Fix: Verify you are using the axial-(4E)-cyclooct-4-en-1-ol isomer. If conjugating to a nanoparticle, utilize a shorter linker (or no linker) to prevent the macromolecule from enveloping the strained alkene[2].

Q2: I am attempting to epoxidize the double bond of cyclooct-4-en-1-ol using mCPBA, but I am getting poor diastereoselectivity and low yields. How can I improve this? A2: Standard peracids like mCPBA rely on purely steric approach vectors. Because cyclooct-4-en-1-ol exists in a dynamic equilibrium of boat-chair conformations, both faces of the alkene are partially shielded by transannular trans-annular hydrogen atoms, leading to poor facial selectivity. To overcome this, switch to a Vanadium-catalyzed epoxidation (e.g., VO(acac)₂ with t-BuOOH). The vanadium center covalently coordinates to the allylic/homoallylic hydroxyl group of the cyclooctenol, forming a rigid transition state that intramolecularly directs the peroxide to a specific face of the alkene[3]. This completely bypasses the external steric hindrance, yielding highly stereoselective cis- or trans-epoxy alcohols depending on the initial ring geometry.

Q3: My attempts to activate the hydroxyl group of cyclooct-4-en-1-ol into an NHS-carbonate (for subsequent amine-coupling) stall at 20-30% conversion. What is the mechanism of failure? A3: The secondary hydroxyl group in an 8-membered ring is highly sterically encumbered. When reacting with bulky reagents like N,N'-disuccinimidyl carbonate (DSC), the transition state is destabilized by steric clash with the ring backbone. Actionable Fix: You must use a hyper-nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) alongside Triethylamine (TEA). DMAP attacks the DSC to form a highly electrophilic N-acylpyridinium intermediate, which is reactive enough to overcome the steric barrier of the secondary alcohol[4]. Ensure the reaction is kept strictly anhydrous, as the hindered nature of the alcohol makes the activated intermediate highly susceptible to competitive hydrolysis.

Quantitative Data Summary

The following table summarizes the kinetic and yield improvements achieved by applying the steric-bypass strategies discussed above.

Functionalization TypeStandard Approach (Hindered)Optimized Approach (Steric Bypass)Yield / ConversionKinetic Impact
Epoxidation mCPBA (DCM, 0°C)VO(acac)₂ / t-BuOOH (Benzene, 40°C)45% (Mixed Epimers) 88% (High ds)Directed transition state accelerates delivery[3]
IEDDA Bioconjugation Equatorial-TCO + PEG106 LinkerAxial-TCO + Direct Conjugation35.0 ± 1.9% 92.6 ± 0.6% k2​ increases due to reduced linker shielding[2]
OH Activation (NHS) DSC + TEA (Room Temp)DSC + TEA + DMAP (0°C to RT)<30% 80-85%Acylpyridinium intermediate forces conversion[4]

Validated Experimental Protocols

Protocol A: Stereoselective Vanadium-Catalyzed Epoxidation of Cyclooct-4-en-1-ol

This protocol utilizes hydroxyl-coordination to bypass the transannular steric hindrance of the 8-membered ring[3].

Materials:

  • Cyclooct-4-en-1-ol (10.0 mmol)

  • Vanadyl acetylacetonate [VO(acac)₂] (0.05 mmol, 0.5 mol%)

  • tert-Butyl hydroperoxide (t-BuOOH) (12.0 mmol, 1.2 eq, 5.5 M in decane)

  • Dry Benzene or Toluene (20 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 20 mL of dry benzene and 10.0 mmol of cyclooct-4-en-1-ol.

  • Catalyst Addition: Add 0.05 mmol of VO(acac)₂ to the stirring solution. The solution will turn a pale green/blue color, indicating the active V(IV) species.

  • Oxidant Delivery: Cool the mixture to 10°C. Add t-BuOOH (12.0 mmol) dropwise over 15 minutes using a syringe pump. The color will shift to deep red/brown as the V(V)-peroxo complex forms.

  • Reaction: Warm the reaction to 40°C and stir for 24 hours.

  • Self-Validation Step: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material ( Rf​≈0.5 ) should disappear, replaced by a more polar spot ( Rf​≈0.3 ). If unreacted starting material remains, steric hindrance is preventing coordination; add an additional 0.1 mol% catalyst.

  • Quenching & Workup: Cool to 0°C and quench with 10 mL of saturated aqueous sodium sulfite ( Na2​SO3​ ) to destroy excess peroxide. Extract with diethyl ether (3 x 20 mL), wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Protocol B: Synthesis of (E)-Cyclooct-4-enyl 2,5-dioxopyrrolidin-1-yl carbonate (TCO-NHS)

This protocol details the activation of the sterically hindered secondary alcohol for downstream bioconjugation[4].

Materials:

  • (4E)-Cyclooct-4-en-1-ol (1.0 mmol)

  • N,N'-Disuccinimidyl carbonate (DSC) (1.5 mmol)

  • Triethylamine (TEA) (3.0 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol)

  • Anhydrous Acetonitrile ( CH3​CN ) (5 mL)

Step-by-Step Methodology:

  • Activation Complex Formation: In a dry 25 mL flask under nitrogen, dissolve DSC (1.5 mmol) and DMAP (0.1 mmol) in 3 mL of anhydrous CH3​CN . Stir at room temperature for 10 minutes to allow the N-acylpyridinium intermediate to form.

  • Substrate Addition: In a separate vial, dissolve (4E)-cyclooct-4-en-1-ol (1.0 mmol) and TEA (3.0 mmol) in 2 mL of CH3​CN .

  • Coupling: Add the substrate solution dropwise to the activation complex at 0°C. The low temperature prevents the degradation of the active ester while DMAP forces the reaction past the steric bulk of the cyclooctenyl ring.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir in the dark for 12 hours.

  • Self-Validation Step: Perform LC-MS analysis. The desired product will show an[M+H]+ peak corresponding to the TCO-NHS carbonate (MW ~267 g/mol ).

  • Purification: Concentrate the mixture, redissolve in ethyl acetate, and wash rapidly with cold 0.1 M HCl (to remove DMAP/TEA), followed by brine. Dry over Na2​SO4​ . Purify via flash chromatography (Hexanes:EtOAc) to yield the white solid product.

References

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: Cyclooct-4-en-1-ol vs. Cyclooct-2-en-1-ol in Organic Synthesis and Bioconjugation

Introduction In the landscape of medium-ring cycloalkenes, the relative positioning of functional groups drastically alters chemical reactivity. Cyclooct-2-en-1-ol and cyclooct-4-en-1-ol are isomeric eight-membered cycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medium-ring cycloalkenes, the relative positioning of functional groups drastically alters chemical reactivity. Cyclooct-2-en-1-ol and cyclooct-4-en-1-ol are isomeric eight-membered cyclic alcohols, yet their chemical behavior diverges fundamentally. Cyclooct-2-en-1-ol is an allylic alcohol, subjecting it to strong stereodirecting effects and unique elimination pathways. In contrast, cyclooct-4-en-1-ol features an isolated alkene, rendering its hydroxyl group electronically decoupled from the pi-system. This guide provides an in-depth, objective comparison of their reactivity profiles, supported by experimental data and mechanistic rationales, to assist researchers in selecting the optimal scaffold for synthesis and bioconjugation.

Mechanistic Divergence in Oxidation and Epoxidation

The proximity of the hydroxyl group to the alkene in cyclooct-2-en-1-ol enables highly directed transition states, a feature completely absent in cyclooct-4-en-1-ol.

Allylic Directing Effects in Cyclooct-2-en-1-ol
  • Stereoselective Epoxidation: Epoxidation of cis-cyclooct-2-en-1-ol using m-CPBA proceeds with complete anti-selectivity (>99:1 dr)[1]. Causally, this is driven by the preferred low-energy chair-boat conformation of the cyclooctene ring. The bulky peracid approaches the olefin from the least hindered face, strictly directed away from the pseudo-axial hydroxyl group[1]. Transition-metal catalyzed epoxidations (e.g., VO(acac)₂/t-BuOOH) also exploit this allylic coordination to dictate stereocontrol[2].

  • Allylic Oxidation: The allylic nature of cyclooct-2-en-1-ol allows for selective oxidation to cyclooct-2-en-1-one using mild oxidants like MnO₂ or Cu/Xantphos photocatalysis, leaving the alkene intact[3].

Isolated Alkene Dynamics in Cyclooct-4-en-1-ol
  • Standard Epoxidation: Because the hydroxyl group is separated from the alkene by two methylene units, it is too distant to strongly coordinate peracids or transition metals. Epoxidation typically results in mixed diastereomeric outcomes unless stoichiometric directing groups are employed.

  • Radical Fragmentation: The isolated nature of the alcohol allows cyclooct-4-en-1-ol to participate in photocatalytic deoxygenative alkylation via domino radical fragmentations. Under these conditions, the alkene is retained without intramolecular cyclization, as the intermolecular Giese addition of the alkyl radical outcompetes the 5-exo-trig cyclization (~1 × 10⁵ s⁻¹)[4].

Reactivity cluster_0 cluster_1 C2 Cyclooct-2-en-1-ol (Allylic Alcohol) Oxi2 Allylic Oxidation (Enone Formation) C2->Oxi2 MnO2 Epox2 Directed Epoxidation (>99:1 Anti-selectivity) C2->Epox2 mCPBA IEDDA2 IEDDA Click-to-Release (Elimination of -OH) C2->IEDDA2 Tetrazine C4 Cyclooct-4-en-1-ol (Isolated Alkene) Oxi4 Standard Oxidation (Ketone Formation) C4->Oxi4 Swern/PCC Epox4 Standard Epoxidation (Mixed Selectivity) C4->Epox4 mCPBA IEDDA4 IEDDA Bioconjugation (Stable Adduct) C4->IEDDA4 Tetrazine

Diagram 1: Divergent reactivity pathways of cyclooct-2-en-1-ol vs cyclooct-4-en-1-ol.

Bioorthogonal Chemistry (IEDDA): Click-to-Conjugate vs. Click-to-Release

The trans-isomers of these cyclooctenols are highly prized in Inverse Electron-Demand Diels-Alder (IEDDA) reactions with tetrazines, representing some of the fastest known bioorthogonal reactions[5].

  • Stable Bioconjugation (Click-to-Conjugate): (4E)-Cyclooct-4-en-1-ol (TCO-OH) is a highly reactive dienophile. Upon reacting with a tetrazine, it forms a stable dihydropyridazine adduct. The isolated hydroxyl group serves as a reliable, non-participatory attachment point for fluorophores or targeting ligands, making it a gold standard for bioconjugation[5].

  • Prodrug Delivery (Click-to-Release): (2E)-Cyclooct-2-en-1-ol behaves entirely differently. Because the hydroxyl group (or an attached drug payload) is in the allylic position, the initial [4+2] cycloaddition intermediate undergoes a spontaneous 1,4-elimination. This expels the allylic leaving group, forming the mechanistic foundation of the "click-to-release" prodrug delivery strategy[5].

IEDDA Start trans-Cyclooctenol + Tetrazine (Bioorthogonal Reaction) Sub2 (2E)-Cyclooct-2-en-1-ol (Allylic Leaving Group) Start->Sub2 Sub4 (4E)-Cyclooct-4-en-1-ol (Stable Linker) Start->Sub4 Cyclo2 [4+2] Cycloaddition Intermediate Sub2->Cyclo2 Fast Kinetics Cyclo4 [4+2] Cycloaddition Intermediate Sub4->Cyclo4 Ultrafast Kinetics Elim 1,4-Elimination (Release of Payload) Cyclo2->Elim Spontaneous Stable Stable Dihydropyridazine (Bioconjugate) Cyclo4->Stable Tautomerization

Diagram 2: IEDDA reaction workflows highlighting stable conjugation vs payload release.

Quantitative Reactivity Comparison

ParameterCyclooct-2-en-1-olCyclooct-4-en-1-ol
Structural Classification Allylic alcoholIsolated alkene / Homoallylic alcohol
Epoxidation Stereoselectivity >99:1 anti-selectivity (with m-CPBA)[1]Mixed diastereomers (lack of strong directing effect)
IEDDA Reaction Outcome Spontaneous 1,4-elimination (Click-to-Release)[5]Stable dihydropyridazine adduct (Bioconjugation)[5]
Mild Oxidation (MnO₂) Rapid conversion to cyclooct-2-en-1-oneUnreactive (requires Swern/PCC for ketone formation)
Radical Fragmentation Prone to allylic rearrangementClean deoxygenative alkylation (alkene retained)[4]

Validated Experimental Protocols

Protocol A: Stereoselective anti-Epoxidation of Cyclooct-2-en-1-ol

Objective: Exploit the allylic directing effect to synthesize anti-epoxycyclooctanol.

  • Preparation: Dissolve cis-cyclooct-2-en-1-ol (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (40 mL) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Oxidation: Slowly add m-CPBA (1.1 equiv, 11 mmol) in small portions to prevent thermal runaway.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 22 hours[2].

  • Validation (Self-Validating Step): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material spot (KMnO₄ active) and the appearance of a more polar spot indicates conversion.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL) to remove m-chlorobenzoic acid.

  • Analysis: Dry over Na₂SO₄, concentrate, and analyze via ¹H NMR. The anti-epoxide is confirmed by the specific coupling constants of the oxirane protons relative to the carbinol proton (>99:1 dr)[1].

Protocol B: IEDDA Bioconjugation using (4E)-Cyclooct-4-en-1-ol

Objective: Form a stable bioconjugate using the isolated alkene scaffold.

  • Preparation: Dissolve a tetrazine-functionalized fluorophore (1.0 equiv, 10 µmol) in a biocompatible solvent mixture (e.g., PBS/DMSO 9:1, 1 mL).

  • Conjugation: Add (4E)-cyclooct-4-en-1-ol (TCO-OH) (1.2 equiv, 12 µmol) to the solution at room temperature[5].

  • Validation (Self-Validating Step): The reaction is visually self-validating. Tetrazines are typically bright pink/red; the solution will rapidly decolorize (turn pale yellow or clear) as the tetrazine is consumed and nitrogen gas is extruded.

  • Purification: Isolate the stable dihydropyridazine conjugate via preparative HPLC. Mass spectrometry (LC-MS) will confirm the stable [M + TCO - N₂] adduct without the loss of the hydroxyl group.

References

  • Ammonium-Directed Oxidation of Cyclic Allylic and Homoallylic Amines ACS Publications URL:[Link]

  • Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols ACS Publications URL:[Link]

  • Selective deoxygenative alkylation of alcohols via photocatalytic domino radical fragmentations Nature Communications (PMC) URL:[Link]

  • Vanadium-catalyzed epoxidation of cyclic allylic alcohols. Stereoselectivity and stereocontrol mechanism ACS Publications URL:[Link]

Sources

Comparative

The Analytical Dilemma: Why GC-MS Outperforms HPLC and NMR

As a Senior Application Scientist, navigating the purity validation of strained cyclic alkenes requires a deep understanding of both the molecule's physicochemical properties and the physical limits of our instrumentatio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the purity validation of strained cyclic alkenes requires a deep understanding of both the molecule's physicochemical properties and the physical limits of our instrumentation. Cyclooct-4-en-1-ol (Molecular Weight: 126.20 g/mol ) is a prime example of a molecule that demands rigorous analytical scrutiny ()[1].

Specifically, its trans isomer (trans-cyclooct-4-en-1-ol, or TCO-OH) serves as a highly reactive, essential dienophile in Inverse Electron-Demand Diels-Alder (IEDDA) bioconjugation ()[2]. The efficacy of these bioconjugations is strictly dictated by isomeric purity—for instance, the axial-(4E)-diastereomer is significantly more reactive than its equatorial counterpart[2]. Validating this isomeric ratio is not trivial, and selecting the wrong analytical modality can lead to catastrophic downstream failures in drug development.

When evaluating the purity of cyclooct-4-en-1-ol, we must objectively compare the three dominant analytical platforms to understand why Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive gold standard for this compound:

  • The HPLC Shortcoming: Cyclooct-4-en-1-ol possesses only an isolated alkene and a hydroxyl group. Because it lacks a conjugated π -system, it has virtually no UV absorbance above 210 nm. Standard HPLC-UV methods are entirely blind to this compound. While alternative detectors like Evaporative Light Scattering Detection (ELSD) can be employed, they suffer from lower sensitivity, non-linear responses, and cannot guarantee peak separation without mass spectral cross-referencing ()[3].

  • The NMR Limitation: Quantitative NMR (qNMR) is a powerful, non-destructive method that provides excellent bulk structural data. However, its primary weakness is sensitivity. NMR typically struggles to detect trace impurities below the 1% threshold and often suffers from signal overlap in complex isomeric mixtures, making it difficult to quantify trace Z-isomers against a dominant E-isomer background without material-intensive 2D experiments ()[4].

  • The GC-MS Advantage: Cyclooct-4-en-1-ol is highly volatile, making it a perfect candidate for gas-phase separation. The high theoretical plate count of capillary GC provides baseline separation of the critical axial, equatorial, E, and Z isomers, which is routinely used to monitor photoisomerization processes ()[5]. Coupled with Electron Ionization (EI), it provides unambiguous structural confirmation through characteristic fragmentation patterns at Limits of Detection (LOD) orders of magnitude superior to NMR[4].

Quantitative Modality Comparison

To illustrate the performance disparities, the following table summarizes the operational metrics of these analytical modalities when applied to cyclooct-4-en-1-ol:

Analytical ModalityDetection MechanismLimit of Detection (LOD)Isomeric ResolutionPrimary Limitation
GC-MS (EI) Electron Ionization (70 eV)< 0.01% Excellent (Baseline E/Z separation)Requires sample volatility
qNMR Nuclear Spin Resonance~1.0 - 2.0%Poor (Signal overlap)High LOD; high sample mass needed
HPLC-UV UV-Vis AbsorbanceN/APoorMolecule lacks UV chromophore
HPLC-ELSD Evaporative Light Scattering~0.1%ModerateNon-linear response curve

Experimental Workflow

GCMS_Workflow A 1. Sample Preparation Derivatization with BSTFA B 2. GC Separation Capillary Column (DB-5MS) Isomer Resolution A->B 1 µL Split Injection C 3. EI Ionization (70 eV) Standardized Fragmentation B->C Elution D 4. Mass Analysis Quadrupole Detection C->D Ion Transfer E 5. Data Processing Isomeric Purity Calculation D->E Signal Output

GC-MS analytical workflow for the separation and structural confirmation of cyclooct-4-en-1-ol.

Self-Validating GC-MS Methodology for Cyclooct-4-en-1-ol

To ensure the highest scientific integrity, I have designed this protocol not just as a sequence of steps, but as a self-validating system where every parameter is grounded in chemical causality.

Step 1: Sample Preparation & Derivatization

  • Protocol: Dilute the cyclooct-4-en-1-ol sample to 1 mg/mL in anhydrous dichloromethane (DCM). Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate at 60°C for 30 minutes.

  • Causality: Free alcohols strongly hydrogen-bond with the silanol groups on the GC column's stationary phase, causing severe peak tailing and integration errors. Derivatizing the hydroxyl group into a trimethylsilyl (TMS) ether eliminates this interaction, ensuring the sharp, symmetrical peaks necessary for resolving closely eluting diastereomers.

Step 2: Chromatographic Separation

  • Protocol: Inject 1 µL using a split ratio of 50:1 onto a mid-polar capillary column (e.g., DB-5MS, 30m × 0.25mm × 0.25µm). Program the oven from 60°C (hold 2 min) to 250°C at 10°C/min.

  • Causality: The 50:1 split injection prevents column overloading by this highly volatile compound, which would otherwise cause peak fronting. The mid-polar stationary phase leverages slight dipole differences between the axial and equatorial isomers, enabling their baseline resolution.

Step 3: Mass Spectrometric Detection

  • Protocol: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan a mass range of 40 to 300 m/z.

  • Causality: 70 eV is the universally standardized energy for EI. This ensures the resulting fragmentation pattern (e.g., the molecular ion of the TMS ether and the characteristic loss of the TMSOH group) can be directly cross-referenced against NIST spectral libraries for absolute structural confirmation of the C8H14O backbone.

Step 4: The Self-Validating System A protocol is only as trustworthy as its internal controls. To eliminate operator bias and instrument drift, this workflow is governed by three mandatory validation gates:

  • System Blank: A pure DCM/BSTFA blank is injected prior to the sequence. Causality: This definitively rules out column carryover or reagent contamination.

  • System Suitability Test (SST): A characterized mixture of Z and E isomers is injected. The run is automatically aborted if the chromatographic resolution ( Rs​ ) between isomers falls below 1.5. Causality: This proves the column retains the requisite theoretical plates for isomeric differentiation.

  • Bracketing Calibration: An internal standard (e.g., nonanol) is spiked into all vials, and calibration standards bracket the sample batch. Causality: This corrects for any micro-variations in injection volume and proves that detector sensitivity remained linear and drift-free throughout the run.

References

  • PubChem. "4-Cycloocten-1-ol | C8H14O | CID 5381510." National Institutes of Health. Available at: [Link]

  • TU Wien Repository. "double-click azobenzenes in the development of light-responsive surfaces for biological applications." TU Wien. Available at: [Link]

  • Reddit Chemistry Community. "Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?" Reddit. Available at: [Link]

Sources

Validation

Comparative Kinetics in ROMP: Norbornene vs. Cyclooct-4-en-1-ol

As a Senior Application Scientist in polymer chemistry, I frequently encounter the critical decision of monomer selection in Ring-Opening Metathesis Polymerization (ROMP). The thermodynamic driving force of ROMP is the r...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in polymer chemistry, I frequently encounter the critical decision of monomer selection in Ring-Opening Metathesis Polymerization (ROMP). The thermodynamic driving force of ROMP is the release of ring strain energy (RSE). This fundamental property dictates not only the reaction's exothermicity but also its kinetic profile, the prevalence of side reactions, and the ultimate architecture of the synthesized polymer.

This guide provides an in-depth technical comparison between norbornene —the quintessential high-strain ROMP monomer—and cyclooct-4-en-1-ol , a moderately strained, hydroxyl-functionalized cyclic olefin. By understanding the kinetic divergence between these two substrates, researchers can rationally design protocols to achieve precise molecular weights and architectures.

Thermodynamic Drivers and Mechanistic Divergence

The Norbornene Paradigm: High Strain and Living Kinetics

Norbornene possesses a highly strained bicyclic framework, yielding an RSE of approximately 27.2 kcal/mol. This massive enthalpic driving force renders its ROMP highly exothermic and effectively irreversible 1. When paired with a fast-initiating catalyst like the Grubbs 3rd Generation (G3) complex, norbornene undergoes a true living polymerization. Extensive kinetic isotope effect studies and DFT calculations have established that for norbornene derivatives, the rate-determining step is the formation of the metallacyclobutane intermediate 2. Because the forward propagation rate ( kp​ ) vastly outpaces any reverse or secondary reactions, the resulting polynorbornene exhibits a highly predictable molecular weight and narrow dispersity.

Cyclooct-4-en-1-ol: Low Strain and Equilibrium Control

Cyclooct-4-en-1-ol is an 8-membered monocyclic olefin with a significantly lower RSE (~7.4 kcal/mol). While the hydroxyl group at the 1-position provides an excellent handle for post-polymerization drug conjugation or cross-linking, the low ring strain introduces severe kinetic challenges 3. The reduced enthalpic drive means that propagation is relatively slow, allowing secondary metathesis events—specifically intramolecular backbiting and intermolecular chain transfer—to compete effectively with polymer growth. Consequently, the ROMP of cyclooctenes is often equilibrium-controlled, yielding broad dispersities and cyclic oligomer impurities unless specific kinetic interventions are applied 4.

Quantitative Kinetic Comparison

The table below summarizes the fundamental kinetic and thermodynamic parameters distinguishing these two monomers under standard Ru-catalyzed conditions.

ParameterNorborneneCyclooct-4-en-1-ol
Ring Strain Energy (RSE) ~27.2 kcal/mol~7.4 kcal/mol
Thermodynamic Drive Highly Enthalpic (Irreversible)Mildly Enthalpic (Equilibrium-controlled)
Propagation Rate ( kp​ ) Very FastSlow to Moderate
Secondary Metathesis NegligibleHighly Active (Backbiting / Chain Transfer)
Typical Dispersity ( ) < 1.10 (Living Polymerization)1.50 – 2.0+ (Broad / Oligomerization)
Rate-Determining Step Metallacyclobutane FormationMonomer Coordination / Propagation

Visualizing the Kinetic Pathways

The divergence in their kinetic pathways is best understood through the catalytic cycle. The diagram below illustrates how monomer strain dictates the fate of the propagating ruthenium carbene.

ROMP_Kinetics cluster_NBE Norbornene (High Strain) cluster_COE Cyclooct-4-en-1-ol (Low Strain) Cat Ru Catalyst (e.g., G3) NBE Monomer Coordination (Fast ki) Cat->NBE COE Monomer Coordination (Slower ki) Cat->COE MCB_NBE Metallacyclobutane (Rate-Determining) NBE->MCB_NBE Prop_NBE Irreversible Propagation (High kp) MCB_NBE->Prop_NBE Poly_NBE Living Polymer (Narrow Dispersity) Prop_NBE->Poly_NBE MCB_COE Metallacyclobutane (Reversible) COE->MCB_COE Prop_COE Equilibrium Propagation (Low kp) MCB_COE->Prop_COE Sec_Met Secondary Metathesis (Backbiting) Prop_COE->Sec_Met Poly_COE Equilibrium Polymer (Broad Dispersity) Prop_COE->Poly_COE Sec_Met->Poly_COE

ROMP kinetic pathways for high-strain norbornene vs. low-strain cyclooct-4-en-1-ol.

Experimental Protocols & Causality

To rigorously compare these monomers, the protocols must be designed to either exploit or mitigate their inherent kinetic properties. The following self-validating workflows explain both the how and the why behind standard ROMP methodologies.

Protocol A: In Situ Kinetic Tracking of Norbornene ROMP

Objective: Validate the living nature and rapid kp​ of norbornene via NMR.

  • Preparation (Glovebox): In a nitrogen-filled glovebox, dissolve 0.50 mmol of norbornene in 0.6 mL of CDCl3​ .

    • Causality: CDCl3​ is selected to allow direct, real-time tracking of the reaction in an NMR spectrometer without sampling, preventing oxygen contamination.

  • Catalyst Initiation: Prepare a stock solution of Grubbs 3rd Generation catalyst (G3) in CDCl3​ . Inject 0.005 mmol (1 mol%) into the monomer solution and immediately transfer to an NMR tube.

    • Causality: G3 is chosen over G2 because its pyridine ligands dissociate orders of magnitude faster. This ensures ki​≫kp​ , meaning all polymer chains initiate simultaneously—a strict requirement for living polymerization and narrow dispersity.

  • Data Acquisition (Self-Validation): Acquire 1 H NMR spectra every 30 seconds. Track the disappearance of the norbornene vinylic protons ( δ ~6.0 ppm) and the appearance of the polynorbornene vinylic protons ( δ ~5.2-5.4 ppm). The linear relationship between conversion and time validates the absence of termination events.

  • Quenching: Upon >99% conversion, inject 0.1 mL of ethyl vinyl ether (EVE).

    • Causality: EVE reacts with the active propagating ruthenium carbene to form a thermodynamically stable, catalytically inactive Fischer carbene. This completely halts the reaction and prevents any post-polymerization metathesis.

Protocol B: Suppressed-Metathesis ROMP of Cyclooct-4-en-1-ol

Objective: Synthesize poly(cyclooct-4-en-1-ol) while suppressing secondary metathesis to lower dispersity.

  • Ligand-Doped Monomer Preparation: Dissolve 0.50 mmol of cyclooct-4-en-1-ol in 2.0 mL of anhydrous dichloromethane (DCM). Add 0.05 mmol (10 equivalents relative to the catalyst) of 3-bromopyridine.

    • Causality: Because cyclooct-4-en-1-ol has low ring strain, the active catalyst spends significant time in an uncoordinated state, making it highly susceptible to backbiting the polymer backbone. Adding excess 3-bromopyridine forces a competitive equilibrium at the ruthenium's open coordination site. This slows down overall propagation but disproportionately suppresses secondary metathesis, driving down the dispersity 4.

  • Polymerization: Inject 0.005 mmol (1 mol%) of G3 catalyst. Stir at 20 °C for 4 hours.

    • Causality: Lower temperatures (20 °C rather than heating) thermodynamically favor the polymer over the monomer/oligomer equilibrium, maximizing molecular weight.

  • Self-Validating Quench & Precipitation: Quench with EVE (0.1 mL). To validate the suppression of cyclic oligomers, precipitate the polymer dropwise into 50 mL of vigorously stirring cold methanol.

    • Causality: High molecular weight poly(cyclooct-4-en-1-ol) will precipitate as a white solid, while unreacted monomer and low-molecular-weight cyclic oligomers (the products of secondary metathesis) remain soluble in the methanol supernatant. Analyze the isolated yield vs. theoretical yield to quantify the extent of backbiting.

References

  • Ring-opening metathesis polymerization of norbornene-benzoladderene (macro)monomers. RSC Publishing. 1

  • The living ROMP of trans-cyclooctene. ResearchGate. 3

  • Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst. Journal of the American Chemical Society. 2

  • Controlled Ring-Opening Metathesis of 8-Membered Cyclic Olefins Through the Addition of Excess Ligand. American Chemical Society. 4

Sources

Comparative

Comparative Guide: Mass Spectrometry Characterization and Fragmentation Patterns of Cyclooct-4-en-1-ol

As the field of bioorthogonal chemistry expands, the reliance on highly strained alkenes for Inverse Electron-Demand Diels-Alder (IEDDA) reactions has skyrocketed. Among these, trans-cyclooct-4-en-1-ol (TCO-OH) is a prem...

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Author: BenchChem Technical Support Team. Date: April 2026

As the field of bioorthogonal chemistry expands, the reliance on highly strained alkenes for Inverse Electron-Demand Diels-Alder (IEDDA) reactions has skyrocketed. Among these, trans-cyclooct-4-en-1-ol (TCO-OH) is a premier dienophile, prized for its exceptional reaction kinetics with tetrazines[1]. However, the analytical characterization of cyclooct-4-en-1-ol presents a unique dual-challenge for researchers:

  • Small Molecule Isomerization: Distinguishing the highly reactive trans-isomer (and its axial/equatorial diastereomers) from the stable cis-isomer during photochemical synthesis[2].

  • Macromolecular Conjugation: Validating the successful attachment and subsequent IEDDA click-reaction of TCO-OH to peptides or proteins[3].

This guide objectively compares the two primary mass spectrometry (MS) modalities used to solve these challenges—Gas Chromatography-Electron Ionization MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization MS/MS (LC-ESI-MS/MS) —providing mechanistic insights, fragmentation data, and self-validating experimental protocols.

Mechanistic Comparison of MS Modalities

The choice of MS technique dictates the type of structural data obtained. Because cyclooct-4-en-1-ol (Molecular Weight: 126.20 g/mol ) lacks highly polar ionizable groups, its bare form requires hard ionization for robust detection, whereas its biological conjugates require soft ionization to preserve molecular integrity.

GC-EI-MS: Hard Ionization for Isomer Resolution

GC-EI-MS operates at 70 eV, subjecting the cyclooct-4-en-1-ol molecule to severe electron bombardment. This "hard" ionization shatters the eight-membered ring, producing a highly reproducible fragmentation fingerprint.

Causality of Fragmentation:

  • m/z 126 [M]⁺: The intact molecular radical cation is visible but often of low relative abundance due to the high internal energy imparted by EI.

  • m/z 108 [M - H₂O]⁺: Cyclic alcohols readily undergo dehydration. The loss of 18 Da is a primary diagnostic peak.

  • m/z 98 [M - C₂H₄]⁺: The strained ring undergoes a retro-Diels-Alder-like rearrangement or ring-opening followed by the expulsion of a neutral ethylene molecule (28 Da).

  • m/z 80[M - H₂O - C₂H₄]⁺: A sequential or concerted loss of both water and ethylene yields this highly stable conjugated diene fragment.

While the cis and trans isomers of cyclooct-4-en-1-ol yield nearly identical EI mass spectra, GC-MS is indispensable because the isomers exhibit distinct retention times on non-polar stationary phases due to their differing 3D conformations and boiling points[4].

LC-ESI-MS/MS: Soft Ionization for Conjugate Mapping

When cyclooct-4-en-1-ol is conjugated to a biomolecule (e.g., via a carbamate linkage to a lysine residue), GC-MS is no longer viable due to the thermal instability and high molecular weight of the conjugate. LC-ESI-MS/MS provides "soft" ionization, yielding the intact protonated precursor [M+H]⁺.

Causality of Detection: Instead of fragmenting the cyclooctene ring, Collision-Induced Dissociation (CID) in the MS/MS stage typically cleaves the labile bonds of the peptide backbone or the linker. This allows researchers to map the exact amino acid residue modified by the TCO tag by observing a mass shift of +126 Da (minus leaving groups) on specific peptide fragments[5].

Quantitative Data & Fragmentation Summaries

Table 1: Performance Comparison of MS Techniques for Cyclooct-4-en-1-ol
ParameterGC-EI-MSLC-ESI-MS/MS
Primary Application Reaction monitoring (cis/trans isomerization)Bioorthogonal conjugate verification
Ionization Method Electron Ionization (70 eV, Hard)Electrospray Ionization (Soft)
Isomer Resolution Excellent (Baseline separation of cis/axial/equatorial)Poor (Requires specialized chiral/PFP columns)
Intact Molecular Ion Weak ([M]⁺ at m/z 126)Strong ([M+H]⁺ at m/z 127)
Sample Volatility High volatility requiredLow volatility tolerated (aqueous samples)
Table 2: Diagnostic EI-MS Fragmentation Ions (70 eV)
m/z ValueIon AssignmentNeutral LossMechanistic Pathway
126 [C₈H₁₄O]⁺•NoneIntact molecular ion
108 [C₈H₁₂]⁺•-18 Da (H₂O)Dehydration via abstraction of allylic hydrogen
98 [C₆H₁₀O]⁺•-28 Da (C₂H₄)Ring opening and expulsion of ethylene
80 [C₆H₈]⁺•-46 Da (H₂O + C₂H₄)Sequential dehydration and ethylene loss
67 [C₅H₇]⁺-59 Da (C₃H₇O•)Alpha-cleavage adjacent to the hydroxyl group

Visualizing the Analytical Workflows

MS_Workflow N1 Cyclooct-4-en-1-ol (cis/trans mixture) N2 GC-EI-MS (Isomer Resolution) N1->N2 Small Molecule Analysis N3 IEDDA Conjugation (Tetrazine-Peptide) N1->N3 Bioorthogonal Reaction N5 Hard Ionization (70 eV) Fragment Analysis N2->N5 m/z 126, 108, 80 N4 LC-ESI-MS/MS (Conjugate Mapping) N3->N4 Macromolecule Analysis N6 Soft Ionization Precursor & Product Ions N4->N6 Mass Shift (+126 Da)

Workflow comparing GC-MS and LC-MS/MS for cyclooct-4-en-1-ol analysis.

Fragmentation M Molecular Ion [M]+ m/z 126 F1 Loss of H2O m/z 108 [C8H12]+ M->F1 -18 Da F2 Loss of C2H4 m/z 98 [C6H10O]+ M->F2 -28 Da (Ring Cleavage) F4 Alpha Cleavage m/z 67 M->F4 -59 Da F3 Loss of H2O + C2H4 m/z 80 [C6H8]+ F1->F3 -28 Da F2->F3 -18 Da

Principal EI-MS fragmentation pathways of cyclooct-4-en-1-ol at 70 eV.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating internal standards.

Protocol A: GC-EI-MS Analysis of Photochemical Isomerization

This protocol is used to monitor the conversion of (Z)-cyclooct-4-en-1-ol to (E)-cyclooct-4-en-1-ol during UV irradiation in the presence of a photosensitizer[2].

  • Sample Preparation: Extract 50 µL of the reaction mixture (containing cyclooct-4-en-1-ol, methyl benzoate sensitizer, and solvent). Dilute into 950 µL of GC-grade hexanes.

  • Internal Standard: Spike the sample with 10 µL of dodecane (1 mg/mL) to normalize injection volumes and validate retention time stability[2].

  • Chromatographic Separation:

    • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 50°C for 2 min, ramp at 10°C/min to 150°C, then ramp at 25°C/min to 250°C (hold 2 min).

  • MS Detection:

    • Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40 to 200.

  • Validation Check: Confirm baseline separation. The cis-isomer typically elutes first, followed by the equatorial-trans and axial-trans diastereomers. Ensure the m/z 108 and 80 peaks are dominant in all three isomer spectra.

Protocol B: LC-ESI-MS/MS Validation of TCO-Peptide Conjugation

This protocol verifies the successful attachment of TCO-OH to a target peptide and its subsequent bioorthogonal reactivity[3].

  • Sample Preparation: Quench the conjugation reaction (e.g., TCO-NHS ester reacted with a lysine-containing peptide). Dilute the mixture to 1 µM in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • MS Detection (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.

    • Acquisition Mode: Data-Dependent Acquisition (DDA) selecting the top 3 most intense precursor ions for CID fragmentation.

  • Validation Check: Extract the ion chromatogram (EIC) for the theoretical [M+H]⁺ of the TCO-peptide conjugate. In the MS/MS spectrum, look for the intact peptide sequence b- and y-ions, noting a +152 Da mass shift (126 Da from TCO + 26 Da from the carbonyl linker) on the specific lysine residue modified.

References

  • Large-Scale Flow Photochemical Synthesis of Functionalized trans-Cyclooctenes Using Sulfonated Silica Gel National Institutes of Health (NIH)[Link][2]

  • Rapid Production of trans-Cyclooctenes in Continuous Flow Radboud Repository[Link][4]

  • A genetically encoded multifunctional unnatural amino acid for versatile protein manipulations in living cells RSC Publishing [Link][3]

  • Catalytic Activation of Bioorthogonal Chemistry with Light (CABL) Enables Rapid, Spatiotemporally Controlled Labeling and No-Wash, Subcellular 3D-Patterning in Live Cells Using Long Wavelength Light Journal of the American Chemical Society (ACS) [Link][5]

Sources

Validation

Comparative Analysis of Cyclooctenol Derivatives in Bioconjugation: A Senior Application Scientist's Guide

Introduction: The Shift to Bioorthogonal Precision For modern drug development and chemical biology, the ability to selectively conjugate molecules in complex biological matrices is non-negotiable. While the Copper-Catal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Shift to Bioorthogonal Precision

For modern drug development and chemical biology, the ability to selectively conjugate molecules in complex biological matrices is non-negotiable. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) revolutionized bioconjugation, the inherent cytotoxicity of copper(I) catalysts severely limited its in vivo applications.

This limitation drove the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). By utilizing the massive ring strain inherent in cyclooctenol (OCT) and its engineered derivatives, researchers can achieve rapid, catalyst-free bioconjugation under physiological conditions[1]. As an application scientist, selecting the correct cyclooctyne derivative requires moving beyond basic marketing claims and understanding the fundamental thermodynamic and kinetic principles that govern these reagents.

Mechanistic Foundation: The Causality of Ring Strain

The reactivity of cyclooctenol derivatives is fundamentally a story of orbital distortion. In a linear alkyne, the ideal bond angle is 180°. Forcing this triple bond into an eight-membered ring compresses the bond angle to approximately 160°, generating roughly 18 kcal/mol of ring strain[2].

This geometric distortion has a profound electronic consequence: it raises the energy of the alkyne's Highest Occupied Molecular Orbital (HOMO) and lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This narrowed HOMO-LUMO gap facilitates a highly efficient, concerted [3+2] cycloaddition with the dipole of an azide[1]. The relief of this ring strain upon the formation of the triazole product provides the irreversible thermodynamic driving force for the reaction.

SPAAC_Thermodynamics A Cyclooctyne Derivative (High Ring Strain: ~18 kcal/mol) C Transition State (HOMO-LUMO Overlap) A->C Activation Energy B Target Azide (Bioorthogonal Dipole) B->C D Stable Triazole (Strain Relief) C->D Thermodynamic Driving Force

Thermodynamic and orbital logic driving SPAAC bioconjugation.

Comparative Analysis of Cyclooctenol Derivatives

The evolution of SPAAC reagents represents a continuous chemical balancing act between reaction kinetics, aqueous solubility, and steric bulk.

  • First-Generation (OCT / DIMAC): The unmodified cyclooctenol (OCT) serves as the baseline. While perfectly bioorthogonal, its reaction kinetics are sluggish ( k2​=0.0012M−1s−1 ) and its hydrophobicity can cause aggregation[3]. Derivatives like Dimethoxy azacyclooctyne (DIMAC) improved water solubility but only marginally increased the reaction rate ( k2​=0.0030M−1s−1 )[3].

  • Fluorinated Derivatives (DIFO): To accelerate the reaction without adding massive steric bulk, researchers added electron-withdrawing fluorine atoms adjacent to the alkyne (the propargylic position). This inductive effect further lowers the LUMO, resulting in up to a 60-fold kinetic enhancement over baseline OCT[3].

  • Fused-Ring Systems (DBCO / DIBAC): Fusing two benzene rings to the cyclooctyne core dramatically increases steric strain and introduces sp2 -like centers. Dibenzocyclooctyne (DBCO/DIBAC) derivatives boast exceptional kinetics ( k2​≈0.31−0.96M−1s−1 )[3]. However, their high lipophilicity can lead to non-specific hydrophobic binding in complex in vivo environments[4].

  • Cyclopropanated Systems (BCN): Bicyclo[6.1.0]nonyne (BCN) achieves a "Goldilocks" balance. By fusing a cyclopropane ring to the cyclooctyne core, it increases propargylic bond angle distortion without the hydrophobic penalty of aromatic rings[5]. BCN offers excellent reactivity ( k2​=0.14M−1s−1 ) while maintaining a compact, hydrophilic footprint[6],[3].

Quantitative Performance Matrix
Cyclooctyne DerivativeAbbreviationRate Constant ( k2​ , M−1s−1 )Key Structural ModificationPrimary Application Strength
Cyclooctenol OCT0.0012Unmodified baseline ringHigh stability, baseline reference
Dimethoxy azacyclooctyne DIMAC0.0030Heterocyclic nitrogen, methoxylationImproved water solubility
Difluorinated cyclooctyne DIFO~0.076Propargylic gem-difluorinationFast kinetics via inductive effects
Bicyclo[6.1.0]nonyne BCN0.14Fused cyclopropane ringBalance of high speed and small size
Dibenzocyclooctyne DBCO / DIBAC0.31 - 0.96Fused aromatic ringsExtremely fast, commercial standard

(Note: Rate constants are based on reactions with benzyl azide in CD3​CN at room temperature[3].)

Experimental Methodology: Self-Validating NMR Kinetic Assay

To objectively compare these derivatives in your own laboratory, you must rely on rigorous kinetic assays. The following Nuclear Magnetic Resonance (NMR) protocol is designed as a self-validating system to determine the second-order rate constant ( k2​ )[7].

Causality & Design: NMR is prioritized over UV-Vis spectrophotometry because many cyclooctynes (like BCN and OCT) lack the strong chromophores present in DBCO. To ensure trustworthiness, this protocol utilizes an internal standard. This validates that any change in reactant peak integration is strictly due to the chemical reaction, ruling out instrument drift or shimming artifacts.

Step-by-Step Protocol:

  • Standardization: Prepare a 50 mM solution of the chosen cyclooctyne and a 50 mM solution of benzyl azide in deuterated acetonitrile ( CD3​CN ).

    • Causality: CD3​CN provides a polar aprotic environment that models physiological polarity without the severe peak broadening and solvent suppression issues associated with D2​O [3].

  • Internal Control: Add 5 mM of 1,3,5-trimethoxybenzene to the azide solution to act as a non-reactive internal standard.

  • Baseline Acquisition (t=0): Acquire a baseline 1H NMR spectrum of the isolated reactants. Identify non-overlapping reporter protons (e.g., the benzylic CH2​ protons of the azide).

  • Reaction Initiation: Mix equimolar amounts of both solutions directly in an NMR tube at 25°C. Acquire spectra every 5 minutes for 2 hours.

  • Mass Balance Validation: Continuously integrate the internal standard. If its integration varies by >2% between scans, discard the data point. Furthermore, validate that the molar loss of the azide reporter protons perfectly matches the molar gain of the triazole product protons.

  • Data Extraction: Plot 1/[Azide]t​ versus time. For a second-order reaction with equimolar starting concentrations, the slope of this linear fit directly yields the rate constant k2​ [2].

Kinetic_Validation S1 1. Mix Reactants + Internal Standard (Equimolar in CD3CN) S2 2. Acquire 1H NMR Time-Course (Monitor reporter protons) S1->S2 S3 3. Mass Balance Validation (Reactant loss == Product gain) S2->S3 S4 4. Second-Order Kinetic Plot (1/[A] vs Time) S3->S4 S5 5. Extract k2 (Slope of linear fit) S4->S5

Self-validating NMR workflow for determining SPAAC second-order rate constants.

Application Decision Matrix

Choosing the optimal cyclooctenol derivative requires matching the reagent's physical properties to the biological environment:

  • For In Vivo Imaging & ADCs: Prioritize BCN or DIFO . Their smaller, more hydrophilic structures prevent the non-specific hydrophobic binding and rapid clearance often seen with bulky aromatic systems[4],[5].

  • For In Vitro Diagnostics & Material Science: Prioritize DBCO/DIBAC . When background clearance is not an issue (e.g., washing steps on a functionalized surface), the raw speed of DBCO ensures maximum conjugation yield in the shortest time[6].

  • For Controlled Release & Mechanistic Baselines: Prioritize OCT . Its slow, predictable kinetics make it ideal for highly controlled, time-released bioconjugation studies[3].

References

  • BenchChem. Cyclodecyne vs. Cyclooctyne: A Comparative Guide to Reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).2

  • BenchChem. Cyclooctyne vs. Cyclotridecyne in SPAAC Reactions: A Comparative Guide.7

  • Enamine. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC).6

  • ChemPep. Overview of Copper-Free Click Chemistry.1

  • National Institutes of Health (PMC). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging.3

  • Royal Society of Chemistry. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo.4

  • Thieme Connect. Bioorthogonal Chemistry at Radboud University: Past, Present and Future.5

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to Personal Protective Equipment for Handling Cyclooct-4-en-1-ol

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Cyclooct-4-en-1-ol. The following procedural guidance is designed to ens...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Cyclooct-4-en-1-ol. The following procedural guidance is designed to ensure the safe handling of this chemical, from initial preparation to final disposal, grounded in established safety protocols and an understanding of the specific hazards involved.

Understanding the Primary Hazard: A Focus on Ocular Safety

Cyclooct-4-en-1-ol is classified under the Globally Harmonized System (GHS) with the hazard statement H318, which indicates that it "Causes serious eye damage".[1] This classification is the primary driver for the stringent personal protective equipment (PPE) requirements outlined in this guide. The potential for severe and irreversible damage to the eyes necessitates a proactive and rigorous approach to eye protection. Exposure can lead to significant pain, impaired vision, or even permanent blindness.[2] Therefore, all handling procedures must be conducted with the assumption that an eye exposure event is a possibility that must be mitigated through the consistent and correct use of appropriate PPE.

Core Personal Protective Equipment (PPE) Requirements

A thorough hazard assessment is the first step in any laboratory procedure, and it dictates the minimum level of PPE required.[3][4][5] For all work involving Cyclooct-4-en-1-ol, the following PPE is mandatory.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.[4][6]Due to the H318 classification, standard safety glasses with side shields are insufficient as they do not provide a complete seal around the eyes, leaving them vulnerable to splashes.[6][7] Chemical splash goggles are essential to protect against direct and indirect splashes of Cyclooct-4-en-1-ol.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).While Cyclooct-4-en-1-ol is not primarily classified as a skin irritant, prolonged or repeated contact should be avoided. Nitrile and neoprene gloves offer good resistance to alcohols.[8][9] Always inspect gloves for any signs of degradation or puncture before use.
Body Protection A fully buttoned, long-sleeved laboratory coat.A lab coat protects the skin and personal clothing from accidental spills and contamination.
Footwear Closed-toe shoes.This is a standard requirement in any laboratory setting to protect the feet from spills and falling objects.

Enhanced PPE for High-Risk Procedures

Certain laboratory operations increase the risk of splashes or aerosol generation. In these scenarios, an upgraded level of PPE is required.

  • Dispensing and Pouring: When transferring larger volumes of Cyclooct-4-en-1-ol, a face shield worn over chemical splash goggles is required.[2][6][10] The face shield provides an additional layer of protection for the entire face.

  • Heating or Sonicating: Any procedure that involves heating or applying energy to a solution containing Cyclooct-4-en-1-ol can increase the risk of splashing. A face shield over chemical splash goggles is mandatory.

  • Pressurized Systems: Work with pressurized systems containing Cyclooct-4-en-1-ol requires a thorough risk assessment and may necessitate specialized containment and PPE.

Procedural, Step-by-Step Guidance

Donning Personal Protective Equipment

The following sequence should be followed to ensure PPE is worn correctly and provides maximum protection.

PPE_Donning_Workflow start Start: Prepare for Lab Work lab_coat 1. Don Laboratory Coat Ensure it is fully buttoned. start->lab_coat eye_protection 2. Don Eye Protection Chemical splash goggles are mandatory. lab_coat->eye_protection face_shield 3. Add Face Shield (if required) For high-splash risk procedures. eye_protection->face_shield gloves 4. Don Gloves Pull cuffs over the sleeves of the lab coat. face_shield->gloves end Ready for Work gloves->end

Caption: PPE Donning Sequence for Handling Cyclooct-4-en-1-ol.

Doffing Personal Protective Equipment

The removal of PPE is a critical step to prevent cross-contamination. The general principle is to remove the most contaminated items first.

  • Gloves: Remove gloves without touching the outside of the glove with bare hands. Dispose of them in the appropriate chemical waste container.

  • Face Shield: If used, remove the face shield by handling the headband.

  • Goggles: Remove goggles.

  • Laboratory Coat: Remove the lab coat, turning it inside out to contain any contamination.

  • Hand Washing: Wash hands thoroughly with soap and water.

Emergency Procedures

Eye Contact

In the event of eye contact with Cyclooct-4-en-1-ol, immediate and thorough action is critical to prevent serious injury.

  • Immediate Flushing: Proceed immediately to the nearest emergency eyewash station.[11]

  • Flush for 15 Minutes: Hold the eyelids open and flush the eyes with a continuous, gentle stream of water for at least 15 minutes.[10][11]

  • Seek Medical Attention: After flushing, seek immediate medical attention. Inform medical personnel of the chemical identity (Cyclooct-4-en-1-ol).

Skin Contact
  • Remove Contaminated Clothing: Immediately remove any contaminated clothing.

  • Wash Affected Area: Wash the affected skin with soap and plenty of water for at least 15 minutes.[10]

  • Seek Medical Attention: If skin irritation develops or persists, seek medical attention.

Spills

For small spills, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite). Place the contaminated material into a sealed container for chemical waste disposal. Ensure adequate ventilation. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing Cyclooct-4-en-1-ol, including contaminated PPE and absorbent materials, must be treated as hazardous chemical waste.

  • Waste Collection: Collect all liquid and solid waste in clearly labeled, sealed containers made of a compatible material.[12][13]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "Cyclooct-4-en-1-ol".[14]

  • Disposal: Dispose of the waste through your institution's designated hazardous waste disposal program.[15] Do not pour Cyclooct-4-en-1-ol down the drain.[13]

Empty containers that have held Cyclooct-4-en-1-ol should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12][13] After rinsing, the container can be disposed of as regular waste after defacing the original label.[15]

Conclusion

The safe handling of Cyclooct-4-en-1-ol is predicated on a thorough understanding of its primary hazard: the potential for serious eye damage. By adhering to the PPE requirements, operational procedures, and disposal plans outlined in this guide, researchers can significantly mitigate the risks associated with this chemical. Always consult your institution's specific chemical hygiene plan and safety data sheets for the most current and detailed information.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]

  • Essential Eye Protection in Laboratories: A Complete Safety Guide. Lindström Group. [Link]

  • Cyclooct-4-en-1-ol. PubChem, National Institutes of Health. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information (NCBI). [Link]

  • Essential Eye Protection for the Lab. Lab Manager. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • 9 Tips for Eye Safety in the Clinical Laboratory. COLA.org. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College. [Link]

  • Chemical-Resistant Gloves. Guide Gloves. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Lessons Learned. USC Environmental Health & Safety, University of Southern California. [Link]

  • Cyrene Safety Data Sheet. InKemia Green Chemicals, Inc. [Link]

  • How to Choose the Right Gloves for Chemical Protection. VM3 Services. [Link]

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